Product packaging for Indolaprilat(Cat. No.:CAS No. 80828-34-8)

Indolaprilat

Cat. No.: B15188150
CAS No.: 80828-34-8
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-GBBGEASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indolaprilat, with the molecular formula C22H30N2O5 and a CAS registration number of 83601-86-9, is the active diacid metabolite of the prodrug Indolapril . As a research chemical, it is of significant interest in cardiovascular and renal pharmacology due to its mechanism of action as a potent angiotensin-converting enzyme (ACE) inhibitor. By competitively inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces the degradation of bradykinin . This dual action is a key area of study for understanding the regulation of blood pressure, vascular resistance, and fluid-electrolyte balance through the Renin-Angiotensin-Aldosterone System (RAAS). Research into this compound and its class provides valuable insights into pathways relevant to hypertension, heart failure, and diabetic nephropathy . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2O5 B15188150 Indolaprilat CAS No. 80828-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80828-34-8

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

AHYHTSYNOHNUSH-GBBGEASQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Indolaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred synthetic pathways based on analogous compounds and presents available physicochemical data, supplemented with comparative information from related ACE inhibitors.

Introduction

This compound, with the IUPAC name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, is the active metabolite of the prodrug Indolapril. As a dicarboxylate-containing ACE inhibitor, it plays a crucial role in the management of hypertension and other cardiovascular conditions. Its therapeutic effect is achieved by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This guide will delve into the synthetic chemistry required to produce this complex molecule and detail its key chemical characteristics.

Synthesis of this compound

Synthesis of Key Intermediates

The primary intermediates required for the synthesis of this compound are:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid: This bicyclic amino acid is the cornerstone of several ACE inhibitors.

  • N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine: This dipeptide-like fragment provides the second carboxylic acid group essential for ACE inhibition.

Experimental Protocol for the Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid:

While multiple routes exist, a common approach involves the stereoselective reduction of indole-2-carboxylic acid or its derivatives. A representative protocol is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Reaction:

(S)-indoline-2-carboxylic acid + H₂ (in the presence of a catalyst like PtO₂) → (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid in a suitable solvent (e.g., acetic acid) is placed in a high-pressure hydrogenation apparatus.

  • A catalytic amount of Platinum(IV) oxide (PtO₂) is added.

  • The mixture is subjected to hydrogen gas at elevated temperature and pressure.

  • Upon completion of the reaction (monitored by techniques like TLC or HPLC), the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the product is purified by crystallization.

Peptide Coupling and Deprotection

The final step in the synthesis of this compound involves the peptide coupling of the two key intermediates. Due to the presence of multiple reactive functional groups (amines and carboxylic acids), protection strategies are essential.

Proposed Synthetic Pathway:

  • Protection of Carboxylic Acid Groups: The carboxylic acid of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is typically protected as a benzyl ester to prevent self-reaction and facilitate purification. The carboxylic acid groups of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine would also require protection, for instance, as t-butyl esters.

  • Peptide Coupling: The protected intermediates are then coupled using a suitable peptide coupling agent. Common reagents for this transformation include dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt), or newer phosphonium- or aminium-based reagents. The reaction is typically carried out in an aprotic organic solvent at controlled temperatures.

  • Deprotection: The final step is the removal of the protecting groups to yield this compound. Benzyl esters are commonly removed by catalytic hydrogenation, while t-butyl esters are cleaved under acidic conditions.

Experimental Protocol (Inferred):

  • To a solution of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and the di-t-butyl ester of N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine in a dry, aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent (e.g., DCC/HOBt) and a non-nucleophilic base (e.g., triethylamine) are added at 0 °C.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is worked up to remove byproducts and unreacted starting materials.

  • The protected this compound derivative is then subjected to deprotection conditions. For instance, hydrogenation over a palladium catalyst would cleave the benzyl ester, followed by treatment with an acid like trifluoroacetic acid to remove the t-butyl esters.

  • The final product, this compound, is purified by chromatography or crystallization.

Quantitative Data (Illustrative, based on related syntheses):

StepReactantsReagentsSolventYield (%)
Intermediate Synthesis (S)-indoline-2-carboxylic acidH₂, PtO₂Acetic Acid~85
Peptide Coupling Protected intermediatesDCC, HOBtDichloromethane~70-90
Deprotection Protected this compoundH₂/Pd, TFAVarious~80-95

Note: These yields are estimates based on similar reactions and would require experimental optimization for the specific synthesis of this compound.

Chemical Properties of this compound

Experimental data for the physicochemical properties of this compound are scarce. The following table summarizes the available computed data from reliable sources, supplemented by experimental data for other ACE inhibitors to provide context.

PropertyValue (this compound)Comparison with other ACE Inhibitors
Molecular Formula C₂₂H₃₀N₂O₅-
Molecular Weight 402.48 g/mol (Computed)[1]Enalaprilat: 348.38 g/mol , Lisinopril: 405.49 g/mol
Melting Point Not availablePerindoprilat Lactam: >115°C (dec.)
pKa Not available (Predicted to have two acidic pKas due to the carboxylic acid groups)Enalaprilat: ~3.0, 5.4; Lisinopril: ~2.5, 4.0, 6.7, 10.1
Solubility Not availableLisinopril: Soluble in water
XLogP3 1.2 (Computed)[1]-
CAS Number 80828-34-8[1]-

Visualizations

Synthetic Pathway of this compound

Synthesis_of_this compound cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Deprotection Indoline-2-carboxylic_acid (S)-Indoline-2-carboxylic acid Octahydroindole (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid Indoline-2-carboxylic_acid->Octahydroindole Catalytic Hydrogenation Protected_Octahydroindole Protected (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid Octahydroindole->Protected_Octahydroindole Protection N_Alanine_derivative N-[(1S)-1-carboxy-3-phenylpropyl] -L-alanine Protected_Alanine Protected N-[(1S)-1-carboxy-3-phenylpropyl] -L-alanine N_Alanine_derivative->Protected_Alanine Protection Protected_this compound Protected this compound Protected_Octahydroindole->Protected_this compound Protected_Alanine->Protected_this compound Peptide Coupling This compound this compound Protected_this compound->this compound Deprotection

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: ACE Inhibition

ACE_Inhibition Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Conversion Inactive_ACE Inactive ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to This compound This compound This compound->ACE Inhibition

Caption: Inhibition of Angiotensin-Converting Enzyme by this compound.

Conclusion

This technical guide provides a detailed, albeit inferred, pathway for the synthesis of this compound, highlighting the key chemical transformations and necessary intermediates. While a definitive experimental protocol remains elusive in the public domain, the presented methodology, based on the synthesis of the closely related drug Trandolapril, offers a robust framework for its production. The summarized chemical properties, combining computed data with comparative experimental values for similar ACE inhibitors, provide essential information for researchers and drug development professionals. The visualizations included offer a clear representation of the synthetic logic and the molecule's mechanism of action. Further research is warranted to establish precise experimental parameters and fully characterize the physicochemical properties of this compound.

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic and pharmacodynamic properties of Indolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Indolapril (CI-907). This document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction

Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1][2] Following administration, Indolapril is metabolized into its active diacid form, this compound. This compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, this compound plays a crucial role in the management of hypertension. This guide focuses on the in vivo behavior of this compound, exploring its journey through the body and its effects on physiological systems.

Pharmacokinetics of Indolapril and this compound

The pharmacokinetic profile of an ACE inhibitor is critical to understanding its absorption, distribution, metabolism, and excretion (ADME). While specific in vivo pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, this section outlines the known characteristics of the prodrug, Indolapril, which dictates the formation and availability of the active metabolite, this compound.

Metabolism

Indolapril is the inactive monoester prodrug designed for oral activity. After oral administration, it undergoes hydrolysis, primarily in the liver, to form the pharmacologically active diacid metabolite, this compound.[1][3] This biotransformation is essential for its therapeutic action.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to determine key parameters such as clearance, half-life, and volume of distribution.[4] These studies are typically conducted in various animal species, including mice, rats, dogs, and non-human primates, to predict the drug's behavior in humans.[5]

Table 1: Quantitative Pharmacokinetic Data for this compound

ParameterSpeciesValueRoute of AdministrationReference
Data Not Available
Note: Specific in vivo pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability for this compound are not well-documented in the available literature. Preclinical studies typically focus on the pharmacodynamic outcomes following the administration of the prodrug, Indolapril.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are centered on its potent and specific inhibition of the angiotensin-converting enzyme.

Mechanism of Action

This compound competitively inhibits ACE, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to decreased production of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. The antihypertensive response to the prodrug Indolapril has been shown to correlate with the inhibition of vascular tissue ACE rather than plasma or brain ACE.[1]

In Vivo Efficacy

In vivo studies in animal models of hypertension have demonstrated the potent antihypertensive effects of Indolapril following oral administration.

Table 2: Quantitative Pharmacodynamic Data for this compound

ParameterSpecies/SystemValueExperimental ConditionReference
IC50 (ACE Inhibition) Guinea-pig serum2.6 x 10-9 MIn vitro concentration-related ACE inhibition[1][3]
IC50 (ACE Inhibition) Guinea-pig serum1.7 x 10-7 M (for prodrug Indolapril)In vitro concentration-related ACE inhibition[1]
Antihypertensive Effect Two-kidney, one-clip Goldblatt hypertensive ratsDose-dependent decrease in blood pressureSingle daily oral doses (0.03-30 mg/kg) of Indolapril[1]
Normalization of Blood Pressure Two-kidney, one-clip Goldblatt hypertensive ratsAchieved at 3 mg/kgSingle daily oral dose of Indolapril[1]
Antihypertensive Effect Spontaneously hypertensive ratSignificant decrease in blood pressureSubacute administration of Indolapril (30 mg/kg/day for 5 days)[1]
Normalization of Blood Pressure Diuretic-pretreated renal hypertensive dogsAchieved at 10 mg/kgOral administration of Indolapril[1]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental designs is crucial for understanding the preclinical evaluation of this compound.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure This compound This compound This compound:w->AngiotensinI:e Inhibits

Mechanism of Action of this compound within the RAAS.

PK_Workflow start Start: In Vivo PK Study animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization dosing Administer Indolapril (Oral Gavage) acclimatization->dosing sampling Serial Blood Sampling (e.g., via jugular vein cannula) Timepoints: 0, 0.5, 1, 2, 4, 8, 12, 24h dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Quantify this compound (LC-MS/MS) processing->analysis calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->calculation end End of Study calculation->end

Typical workflow for an in vivo pharmacokinetic study.

PD_Workflow start Start: In Vivo PD Study animal_model Select Hypertensive Animal Model (e.g., Spontaneously Hypertensive Rat) start->animal_model baseline Measure Baseline Blood Pressure (Tail-cuff or Telemetry) animal_model->baseline dosing Administer Indolapril (Single or Repeated Doses) baseline->dosing monitoring Monitor Blood Pressure Continuously or at set intervals dosing->monitoring biomarker Collect Blood Samples for Biomarkers (Plasma Renin Activity, ACE activity) dosing->biomarker analysis Analyze Data (Change in BP from baseline, Biomarker levels) monitoring->analysis biomarker->analysis end End of Study analysis->end

Workflow for a pharmacodynamic assessment in vivo.

Experimental Protocols

Detailed and standardized protocols are fundamental for the reliable assessment of the pharmacokinetic and pharmacodynamic properties of drug candidates.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for determining the pharmacokinetic profile of this compound in a rodent model.

  • Animal Model : Male Sprague-Dawley rats (250-300g) are often used.[6] Animals should be surgically prepared with jugular vein cannulas for serial blood sampling.

  • Housing : Animals are housed individually with free access to food and water, under a 12-hour light/dark cycle.[7]

  • Drug Administration : Indolapril is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single dose via oral gavage.

  • Blood Sampling : Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into EDTA-containing tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing : Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis software.

In Vivo Pharmacodynamic (Blood Pressure) Protocol

This protocol describes the measurement of the antihypertensive effect of this compound in a conscious hypertensive rat model.

  • Animal Model : Spontaneously Hypertensive Rats (SHRs) are a common model for genetic hypertension.[7][8]

  • Blood Pressure Measurement :

    • Invasive Method (Telemetry or Direct Cannulation) : For continuous and accurate blood pressure monitoring, a pressure transducer can be implanted in the carotid or femoral artery.[9][10] This is considered the gold standard.

    • Non-Invasive Method (Tail-Cuff) : Blood pressure is measured in conscious, restrained rats using a photoelectric tail-cuff system.[7] Animals should be acclimated to the procedure to minimize stress-induced variations.

  • Experimental Procedure :

    • Acclimate SHRs to the measurement apparatus for several days before the study.

    • Record baseline systolic blood pressure for each rat.

    • Administer a single oral dose of Indolapril or vehicle.

    • Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis : The change in blood pressure from baseline is calculated for each animal at each time point and compared between the treated and vehicle control groups.

Plasma Renin Activity (PRA) Assay Protocol

This protocol details an ELISA-based method for measuring plasma renin activity, a key pharmacodynamic biomarker for ACE inhibitors.[11][12][13]

  • Principle : The assay measures the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample. The amount of angiotensin I generated is then quantified by a competitive ELISA.

  • Sample Collection : Collect venous blood into an EDTA tube. It is critical to process the sample at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated results.[14]

  • Sample Preparation :

    • Centrifuge the blood sample to separate the plasma.

    • Add a protease inhibitor (e.g., PMSF) to the plasma to prevent the degradation of angiotensin I.[11][13]

    • Add a generation buffer to adjust the plasma pH to approximately 6.0.

    • Divide the plasma sample into two aliquots.

  • Angiotensin I Generation :

    • Incubate one aliquot at 37°C for a set period (e.g., 90-180 minutes). This allows renin to generate angiotensin I.

    • Incubate the second aliquot in an ice bath (0-4°C) for the same duration. This serves as the baseline (blank) measurement where renin activity is minimal.

  • Quantification (Competitive ELISA) :

    • Add calibrators, controls, and the two aliquots (37°C and 0°C) of each plasma sample to microplate wells coated with an anti-angiotensin I antibody.

    • Add an angiotensin I-biotin conjugate to each well. Competition occurs between the angiotensin I in the sample and the biotin-conjugated angiotensin I for the antibody binding sites.

    • After incubation and washing, add a streptavidin-HRP conjugate, followed by a substrate solution to develop color.

    • Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

  • Calculation : The concentration of angiotensin I generated is calculated by subtracting the concentration in the 0°C sample from the 37°C sample. The PRA is then expressed as the amount of angiotensin I generated per unit of volume per unit of time (e.g., ng/mL/hr).[14]

Conclusion

This compound is a potent ACE inhibitor with demonstrated in vivo efficacy in animal models of hypertension. Its pharmacodynamic effects are well-characterized by its ability to lower blood pressure through the inhibition of the renin-angiotensin-aldosterone system. While detailed public data on its in vivo pharmacokinetics are scarce, the established protocols for assessing the ADME and efficacy of ACE inhibitors provide a clear framework for its continued evaluation. The data and methodologies presented in this guide serve as a critical resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

References

The Core Structure-Activity Relationship of Indolaprilat: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure-activity relationships (SAR) of Indolaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Understanding these relationships is pivotal for the rational design of novel and improved antihypertensive agents. This document provides a comprehensive overview of the key structural features of this compound and its analogs that govern their inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to this compound and ACE Inhibition

This compound is the active diacid metabolite of the prodrug Indolapril. It belongs to the class of non-sulfhydryl ACE inhibitors and exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The interaction between this compound and the active site of ACE is highly dependent on its specific stereochemistry and the nature of its constituent chemical moieties.

The renin-angiotensin system (RAS) is a critical pathway in the regulation of blood pressure. The workflow below illustrates the central role of ACE and the mechanism of action of ACE inhibitors like this compound.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Renin Renin Renin->Angiotensinogen Catalyzes ACE ACE ACE->Angiotensin_I Catalyzes This compound This compound This compound->ACE Inhibits

Figure 1: Simplified Renin-Angiotensin System and site of this compound action.

Quantitative Structure-Activity Relationship Data

The potency of this compound and its analogs as ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative SAR data, highlighting the impact of stereochemistry and structural modifications on ACE inhibitory activity.

Table 1: Influence of Stereochemistry on the ACE Inhibitory Activity of Perindoprilat Analogs

Perindoprilat is a structurally similar ACE inhibitor that also contains a perhydroindole-2-carboxylic acid moiety. The data below illustrates the critical importance of stereochemistry for potent ACE inhibition.

CompoundStereoisomerIn Vitro ACE IC50 (nM)
Perindoprilat Analog 1(2S, 3aS, 7aS)In the nanomolar range
Perindoprilat Analog 2Other Stereoisomers~10-fold less active or inactive

Data sourced from a study on the 32 stereoisomers of perindoprilate, where only four, including the (2S, 3aS, 7aS) configuration, showed nanomolar activity.[1]

Table 2: Structure-Activity Relationship of this compound Analogs with Modifications in the Bicyclic Amino Acid Moiety

This table presents the in vitro ACE inhibitory activity of various bicyclic amino acid-containing analogs, demonstrating the impact of the ring structure.

Compound IDBicyclic Amino Acid MoietyIn Vitro ACE IC50 (nM)
11a (this compound) Octahydroindole-2-carboxylic acid 2.6
Analog 1Octahydroisoindole-1-carboxylic acidPotent
Analog 2Octahydro-3-oxoisoindole-1-carboxylic acidPotent

Data indicates that replacement of proline with saturated bicyclic amino acids like octahydroindole-2-carboxylic acid can lead to compounds with potency equipotent to enalapril.[2]

Core Structural Requirements for ACE Inhibition

The SAR studies reveal several key structural features that are essential for the potent ACE inhibitory activity of this compound and related compounds:

  • N-Ring with a Carboxylic Acid: The presence of a carboxylic acid on the nitrogen-containing ring is crucial. This moiety is thought to mimic the C-terminal carboxylate of ACE's natural substrates, forming a critical interaction with a positively charged residue in the enzyme's active site.

  • Large, Hydrophobic Heterocyclic N-Ring: The octahydroindole-2-carboxylic acid ring system of this compound provides a large, hydrophobic scaffold that enhances binding affinity and influences the pharmacokinetic properties of the molecule.

  • Zinc-Binding Group: A functional group capable of coordinating with the zinc ion in the ACE active site is essential for potent inhibition. In this compound, this is a carboxylate group. Other ACE inhibitors utilize sulfhydryl or phosphinate groups for this purpose.

  • Specific Stereochemistry: As demonstrated in Table 1, the precise stereochemical configuration of the chiral centers is paramount for optimal binding to the ACE active site. The (2S, 3aS, 7aS) configuration is generally favored for this class of inhibitors.

  • Side Chain Mimicking Natural Substrates: The side chain attached to the core structure is designed to mimic the side chains of the natural amino acid substrates of ACE, further enhancing binding affinity.

The logical relationship between these structural features and the resulting biological activity is depicted in the following diagram.

cluster_sar Key Structural Features for ACE Inhibition N_Ring_COOH N-Ring with Carboxylic Acid ACE_Inhibition Potent ACE Inhibition N_Ring_COOH->ACE_Inhibition Hydrophobic_N_Ring Large Hydrophobic N-Ring Hydrophobic_N_Ring->ACE_Inhibition Zinc_Binding_Group Zinc-Binding Group Zinc_Binding_Group->ACE_Inhibition Stereochemistry Specific Stereochemistry Stereochemistry->ACE_Inhibition Side_Chain Substrate-Mimicking Side Chain Side_Chain->ACE_Inhibition Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate ACE with Test Compound or Control Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add HHL Substrate and Incubate Incubate_Enzyme_Inhibitor->Add_Substrate Stop_Reaction Stop Reaction (Add HCl) Add_Substrate->Stop_Reaction Extract_HA Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract_HA Evaporate_Solvent Evaporate Ethyl Acetate Extract_HA->Evaporate_Solvent Reconstitute_HA Reconstitute Hippuric Acid Evaporate_Solvent->Reconstitute_HA Measure_Absorbance Measure Absorbance at 228 nm Reconstitute_HA->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

The Rise and Apparent Fall of an ACE Inhibitor: A Technical History of Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Development of the Angiotensin-Converting Enzyme Inhibitor, Indolaprilat.

This technical guide provides a comprehensive overview of the discovery and development of this compound, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Synthesized as the prodrug Indolapril (CI-907), this compound emerged from a focused effort to develop novel antihypertensive agents. This document details its chemical synthesis, preclinical pharmacology, and the experimental methodologies employed in its evaluation. While showing significant promise in early studies, the conspicuous absence of published clinical trial data suggests a halt in its clinical development, a crucial aspect of its history that will also be explored.

Discovery and Synthesis

Indolapril was developed as part of a research program aimed at identifying novel, potent ACE inhibitors by replacing the proline moiety found in earlier inhibitors like captopril and enalapril with saturated bicyclic amino acids. The key structural feature of Indolapril is the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid backbone.

The synthesis of Indolapril (CI-907) involves a multi-step process. A crucial step is the stereoselective synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core. This is typically achieved through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The subsequent coupling of this bicyclic amino acid with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine yields the final prodrug, Indolapril.

Mechanism of Action and Preclinical Pharmacology

Indolapril is a prodrug that is metabolically hydrolyzed in vivo to its active diacid form, this compound. This compound is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

In Vitro Efficacy

The inhibitory activity of Indolapril and this compound against ACE was determined using in vitro assays. These studies demonstrated the high potency of the active diacid form.

CompoundIC50 (M) in Guinea Pig Serum
Indolapril (CI-907)1.7 x 10⁻⁷[1]
This compound2.6 x 10⁻⁹[1]
In Vivo Efficacy in Animal Models

The antihypertensive effects of orally administered Indolapril (CI-907) were evaluated in two well-established animal models of hypertension: the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat and the spontaneously hypertensive rat (SHR).

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat:

In this model of renin-dependent hypertension, single daily oral doses of Indolapril produced dose-dependent decreases in blood pressure. A dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels[1][2].

Spontaneously Hypertensive Rat (SHR):

In this genetic model of hypertension, subacute administration of Indolapril (30 mg/kg/day for 5 days) resulted in a significant decrease in blood pressure, comparable to the effects seen in the renal hypertensive rat model[1].

Renal Hypertensive Dog:

In diuretic-pretreated renal hypertensive dogs, a 10 mg/kg oral dose of Indolapril normalized blood pressure[1]. Notably, for equivalent reductions in blood pressure, the heart rate increases were less pronounced with Indolapril compared to enalapril[1].

Across these preclinical studies, Indolapril was found to be a potent, orally active antihypertensive agent with no significant side effects observed in the conscious animal models[1][2].

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting Angiotensin-Converting Enzyme.

Methodology:

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL) is used as the substrate for ACE.

  • Enzyme Source: ACE purified from rabbit lung is commonly used.

  • Buffer: The reaction is typically carried out in a borate buffer (pH 8.3) containing sodium chloride.

  • Procedure: a. The test compound (inhibitor) is pre-incubated with the ACE solution at 37°C. b. The HHL substrate is added to initiate the enzymatic reaction, and the mixture is incubated at 37°C for a defined period (e.g., 30 minutes). c. The reaction is stopped by the addition of an acid, such as hydrochloric acid.

  • Detection: The amount of hippuric acid (HA) produced from the hydrolysis of HHL is quantified. This can be done using:

    • High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the HA peak, typically with UV detection at 228 nm. The percentage of inhibition is calculated by comparing the peak area of HA in the presence and absence of the inhibitor.

    • Spectrophotometry: After stopping the reaction, the HA is extracted with an organic solvent (e.g., ethyl acetate), and its absorbance is measured.

Animal Models of Hypertension

3.2.1. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model:

Objective: To induce renin-dependent hypertension in rats to evaluate the efficacy of antihypertensive drugs.

Methodology:

  • Animals: Male rats of a suitable strain (e.g., Wistar) are used.

  • Procedure: a. Under anesthesia, a flank incision is made to expose the left renal artery. b. A U-shaped silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to partially constrict it. The contralateral (right) kidney is left untouched. c. A sham-operated control group undergoes the same surgical procedure without the placement of the clip.

  • Hypertension Development: Hypertension typically develops over several weeks following the clipping procedure.

  • Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method.

  • Drug Administration: The test compound is administered orally (e.g., by gavage) at various doses, and the effect on blood pressure is recorded over time.

3.2.2. Spontaneously Hypertensive Rat (SHR) Model:

Objective: To evaluate the efficacy of antihypertensive drugs in a genetic model of essential hypertension.

Methodology:

  • Animals: Male spontaneously hypertensive rats are used. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Procedure: The SHR model naturally develops hypertension with age. No surgical intervention is required to induce high blood pressure.

  • Blood Pressure Measurement: Systolic blood pressure is monitored regularly using the tail-cuff method to track the progression of hypertension and the effects of treatment.

  • Drug Administration: The test compound is administered (e.g., orally) over a specified period, and blood pressure is measured at regular intervals.

Structure-Activity Relationship (SAR)

The development of Indolapril was a result of systematic SAR studies. The key finding was that replacing the proline ring of earlier ACE inhibitors with the more rigid and lipophilic octahydroindole-2-carboxylic acid moiety could lead to compounds with equal or greater potency. The stereochemistry of this bicyclic amino acid is crucial for optimal binding to the active site of ACE.

Clinical Development and Apparent Discontinuation

While preclinical data for Indolapril (CI-907) were promising, and it was reported to have advanced to clinical evaluation, a thorough review of the scientific literature and clinical trial registries reveals a notable absence of published data from human studies. There are no readily available reports on the pharmacokinetics, efficacy, or safety of Indolapril in humans from Phase I, II, or III clinical trials.

The lack of publicly available clinical data for a drug candidate that entered clinical development strongly suggests that its progression was terminated. The reasons for such a discontinuation can be numerous and are often not publicly disclosed by the developing company. Potential reasons for the halt in the clinical development of Indolapril could include:

  • Unfavorable Pharmacokinetic Profile in Humans: The drug may have shown poor absorption, rapid metabolism, or other undesirable pharmacokinetic properties in early human trials.

  • Lack of Efficacy: The promising antihypertensive effects observed in animal models may not have translated to humans at safe and tolerable doses.

  • Unforeseen Adverse Effects: The drug may have produced unacceptable side effects in human subjects.

  • Commercial and Strategic Decisions: The developing company may have shifted its research and development priorities or determined that the compound did not offer a competitive advantage over existing therapies.

Without official statements or publications, the precise reasons for the apparent discontinuation of Indolapril's clinical development remain speculative.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical flow of its discovery and development.

ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Renin->AngiotensinI ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Indolapril Indolapril (Prodrug) Hydrolysis Metabolic Hydrolysis Indolapril->Hydrolysis This compound This compound (Active) This compound->ACE Inhibition Hydrolysis->this compound

Caption: Mechanism of ACE Inhibition by this compound.

Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Lead_ID Lead Identification (Bicyclic Amino Acids) Synthesis Chemical Synthesis (Indolapril - CI-907) Lead_ID->Synthesis InVitro In Vitro ACE Assay (IC50 Determination) Synthesis->InVitro InVivo In Vivo Animal Models (2K1C Rat, SHR) InVitro->InVivo SAR Structure-Activity Relationship Studies InVivo->SAR Phase1 Phase I Trials (Safety & PK in Humans) InVivo->Phase1 Promising Preclinical Data SAR->Lead_ID Optimization Phase2 Phase II Trials (Efficacy in Hypertension) Phase1->Phase2 Discontinuation Apparent Discontinuation Phase1->Discontinuation Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Phase2->Discontinuation Approval Regulatory Approval Phase3->Approval Phase3->Discontinuation

Caption: this compound Development Workflow.

Conclusion

This compound was a rationally designed, potent ACE inhibitor that demonstrated significant promise in preclinical studies. Its development showcased the successful application of structure-activity relationship principles in modifying existing pharmacophores to create novel therapeutic candidates. However, the lack of published clinical trial data strongly suggests that its development was terminated before reaching the market. The story of this compound serves as a valuable case study for researchers and drug development professionals, illustrating that promising preclinical results do not always translate to clinical success and highlighting the numerous challenges inherent in the pharmaceutical development pipeline.

References

In Vitro Enzymatic Activity of Indolaprilat on Angiotensin-Converting Enzyme (ACE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of Indolaprilat, the active diacid metabolite of the prodrug Indolapril, on Angiotensin-Converting Enzyme (ACE). This document details the quantitative inhibitory parameters of this compound, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental procedures.

Quantitative Inhibition Data

This compound is a potent inhibitor of Angiotensin-Converting Enzyme. The following table summarizes the key quantitative parameters defining its in vitro enzymatic activity.

ParameterValueCompoundSource
IC50 2.6 x 10⁻⁹ MThis compound (diacid form of CI-907)Guinea-pig serum ACE
IC50 1.7 x 10⁻⁷ MIndolapril (monoester prodrug)Guinea-pig serum ACE
Inhibition Type CompetitiveThis compoundInferred from ACE inhibitor class
Estimated Ki ~1.3 x 10⁻⁹ MThis compoundCalculated (Ki ≈ IC50 / 2 for competitive inhibitors)

Note: The Ki value is an estimation based on the relationship between IC50 and Ki for competitive inhibitors, as a directly cited experimental Ki value for this compound was not available in the reviewed literature.

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of Angiotensin-Converting Enzyme. ACE is a zinc-dependent metalloprotease that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting Angiotensin I to the potent vasoconstrictor Angiotensin II. This compound binds to the active site of ACE, preventing the substrate (Angiotensin I) from binding and thus inhibiting its conversion. This leads to a reduction in Angiotensin II levels, resulting in vasodilation and a decrease in blood pressure.

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (from Liver) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP (Sodium & Water Retention) Vasoconstriction->IncreasedBP Renin Renin ACE ACE This compound This compound This compound->ACE inhibits Start Start: Prepare Reagents AddSubstrate Add Substrate (HHL) to Microplate Wells Start->AddSubstrate AddInhibitor Add this compound (or buffer for control) to Wells AddSubstrate->AddInhibitor Preincubation Pre-incubate at 37°C AddInhibitor->Preincubation AddEnzyme Add ACE Enzyme to Initiate Reaction (buffer to blank) Preincubation->AddEnzyme Incubation Incubate at 37°C AddEnzyme->Incubation StopReaction Stop Reaction with HCl Incubation->StopReaction Extraction Extract Hippuric Acid with Ethyl Acetate StopReaction->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution MeasureAbsorbance Measure Absorbance at 228 nm Reconstitution->MeasureAbsorbance DataAnalysis Calculate % Inhibition and IC50 MeasureAbsorbance->DataAnalysis

Indolaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of indolaprilat, the active diacid metabolite of the prodrug indolapril, with its target, the angiotensin-converting enzyme (ACE). Understanding the molecular interactions between an inhibitor and its target enzyme is paramount in drug development for optimizing efficacy, duration of action, and safety profiles. This document collates available quantitative data, details the experimental methodologies used to ascertain these values, and provides visual representations of key biological pathways and experimental workflows.

Core Concepts in Inhibitor-Enzyme Interactions

The interaction between an inhibitor like this compound and ACE can be quantified by several key parameters:

  • IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Ki (Inhibition Constant): An intrinsic measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher affinity.

  • Kd (Dissociation Constant): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity.

  • kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.

  • koff (Dissociation Rate Constant): The rate at which the inhibitor-enzyme complex dissociates.

The relationship between these kinetic constants and the equilibrium dissociation constant is given by: Kd = koff / kon .

Quantitative Analysis of this compound-ACE Binding

While extensive research has been conducted on various ACE inhibitors, specific kinetic data for this compound is not as widely published as for some other members of its class. However, the available data robustly demonstrates its high-potency inhibition of ACE.

A key study has determined the IC50 value for the diacid form of indolapril (this compound) to be 2.6 x 10⁻⁹ M for the angiotensin-converting enzyme in guinea-pig serum[1]. This potent inhibitory activity is a hallmark of the dicarboxylate-containing ACE inhibitors.

For a comparative understanding, the binding parameters of other well-characterized ACE inhibitors are presented below. It is important to note that experimental conditions can influence these values.

InhibitorParameterValueEnzyme SourceReference
This compound IC50 2.6 nM Guinea-pig serum [1]
EnalaprilatIC501.94 nMNot Specified
CaptoprilKi~0.1 nMSerum
RamiprilatKi7 pMNot Specified

Table 1: Comparative Binding Affinities of ACE Inhibitors.

Experimental Protocols for Determining Binding Affinity and Kinetics

The determination of the binding affinity and kinetic parameters of an ACE inhibitor like this compound involves a variety of sophisticated experimental techniques. The most common and robust methods are detailed below.

Enzyme Inhibition Assay (Spectrophotometric or Fluorometric)

This is a fundamental method to determine the IC50 of an inhibitor.

Principle: The assay measures the enzymatic activity of ACE in the presence of varying concentrations of the inhibitor. ACE activity is typically monitored by the cleavage of a synthetic substrate, leading to a product that can be detected by a change in absorbance or fluorescence.

Typical Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified ACE in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).

    • Prepare a stock solution of the inhibitor (this compound) in an appropriate solvent.

    • Prepare a stock solution of a synthetic ACE substrate, such as Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of ACE to each well.

    • Add serial dilutions of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

  • Detection:

    • For HHL, the product (hippuric acid) can be extracted and measured by spectrophotometry at 228 nm.

    • For fluorogenic substrates, the fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd and Bmax) and can be adapted for competitive binding assays to determine the Ki of an unlabeled inhibitor.

Principle: A radiolabeled ligand with known high affinity for ACE is used. The binding of this radioligand to the enzyme is measured in the presence and absence of a competing unlabeled inhibitor (this compound).

Typical Protocol (Competitive Binding):

  • Reagent Preparation:

    • Prepare a source of ACE (e.g., purified enzyme or membrane preparations from tissues expressing ACE).

    • Select a suitable radioligand, such as a radioiodinated potent ACE inhibitor (e.g., ¹²⁵I-351A).

    • Prepare serial dilutions of the unlabeled inhibitor (this compound).

  • Assay Procedure:

    • Incubate the ACE preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled inhibitor.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the enzyme-ligand complex.

  • Detection:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • The IC50 value for the unlabeled inhibitor is determined from a competition curve, where the percentage of specific binding is plotted against the logarithm of the inhibitor concentration.

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., ACE) is immobilized on the chip, and the other (this compound) is flowed over the surface. The binding and dissociation are monitored in real-time.

Typical Protocol:

  • Immobilization:

    • Covalently immobilize purified ACE onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of different concentrations of the inhibitor (this compound) in a continuous flow of buffer over the sensor surface (association phase).

    • Switch back to the buffer flow to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

  • Detection:

    • The SPR instrument records the change in the resonance angle (measured in response units, RU) over time, generating a sensorgram for each inhibitor concentration.

  • Data Analysis:

    • The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Visualizing the Molecular Environment and Experimental Processes

Diagrams created using the DOT language provide a clear visual representation of complex systems and workflows.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

cluster_workflow SPR Experimental Workflow for Kinetic Analysis Start Start: Purified ACE and this compound Immobilize Immobilize ACE on Sensor Chip Start->Immobilize Inject_Buffer Inject Running Buffer (Establish Baseline) Immobilize->Inject_Buffer Inject_this compound Inject this compound (Association Phase) Inject_Buffer->Inject_this compound Inject_Buffer2 Inject Running Buffer (Dissociation Phase) Inject_this compound->Inject_Buffer2 Regenerate Regenerate Sensor Surface Inject_Buffer2->Regenerate Analyze Data Analysis: Fit Sensorgrams to Kinetic Models Inject_Buffer2->Analyze Regenerate->Inject_this compound Repeat with different This compound concentrations Results Determine kon, koff, and Kd Analyze->Results

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of Indolaprilat are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting point and boiling point, are not widely published. In such cases, predicted values from computational models are provided.

PropertyValueSource
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acidPubChem[1]
Synonyms Indolapril diacid, TrandolaprilatPubChem[1][2]
Chemical Formula C₂₂H₃₀N₂O₅PubChem[1][2]
Molecular Weight 402.5 g/mol PubChem[2]
CAS Number 80828-34-8PubChem[1]
Melting Point Data not available. (For reference, the prodrug Trandolapril has a melting point of 119 to 123 °C)Wikipedia[3]
Boiling Point Data not available.
Water Solubility Data not available.
pKa Data not available.
logP (XLogP3) 1.2 (Computed)PubChem[2]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][4][5] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4]

The signaling pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I. ACE, found predominantly in the vascular endothelium of the lungs, then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.[4]

Angiotensin II has several physiological effects that lead to an increase in blood pressure, including:

  • Vasoconstriction: It directly causes the narrowing of blood vessels.

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[4]

  • Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system.

This compound competitively inhibits ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  + Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  + ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE Bradykinin Bradykinin This compound This compound This compound->ACE Inhibits (-) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  + ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • Reporting: The melting point is reported as a range (T1 - T2). A narrow range (e.g., 0.5-1 °C) is indicative of a pure substance.

Melting_Point_Workflow Start Start Prep_Sample Prepare Dry, Powdered This compound Sample Start->Prep_Sample Pack_Capillary Pack Sample into Capillary Tube (2-3 mm) Prep_Sample->Pack_Capillary Setup_Apparatus Place Capillary in Melting Point Apparatus Pack_Capillary->Setup_Apparatus Heat_Sample Heat Slowly (1-2 °C/min) Setup_Apparatus->Heat_Sample Observe Observe for Melting Heat_Sample->Observe Record_T1 Record T1 (First Liquid Drop) Observe->Record_T1 Melting Begins Record_T2 Record T2 (Completely Liquid) Observe->Record_T2 Fully Melted Record_T1->Observe Continue Heating Report Report Melting Range (T1 - T2) Record_T2->Report End End Report->End

Caption: Workflow for Capillary Melting Point Determination.

Determination of Water Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Protocol: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of purified water (or a buffer of specific pH) in a sealed, airtight container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Solubility_Workflow Start Start Add_Excess Add Excess this compound to Water/Buffer Start->Add_Excess Agitate Agitate at Constant Temp (24-72 hours) Add_Excess->Agitate Separate Separate Solid and Liquid (Centrifuge/Filter) Agitate->Separate Analyze Analyze Solute Concentration in Liquid Phase (e.g., HPLC) Separate->Analyze Report Report Solubility (mg/mL) Analyze->Report End End Report->End

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the curve.

  • Reporting: The pKa value(s) are reported at the specified temperature.

pKa_Workflow Start Start Prepare_Solution Prepare this compound Solution of Known Concentration Start->Prepare_Solution Setup_Titration Setup Potentiometric Titrator with Calibrated pH Electrode Prepare_Solution->Setup_Titration Add_Titrant Add Standardized Titrant (e.g., NaOH) in Increments Setup_Titration->Add_Titrant Record_pH Record pH after Each Addition Add_Titrant->Record_pH Record_pH->Add_Titrant More Titrant? Generate_Curve Plot pH vs. Titrant Volume Record_pH->Generate_Curve Titration Complete Determine_pKa Determine pKa from Half-Equivalence Point(s) Generate_Curve->Determine_pKa Report Report pKa Value(s) Determine_pKa->Report End End Report->End

Caption: Workflow for Potentiometric pKa Determination.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and distribution in the body.

Protocol: Shake-Flask Method for logP

  • Phase Preparation: n-Octanol and water (or pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a known volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases and then left to stand until the phases have completely separated.

  • Sampling: A sample is carefully taken from both the aqueous and the octanol layers.

  • Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

  • Reporting: The logP value is reported, specifying the temperature and the pH of the aqueous phase.

logP_Workflow Start Start Saturate_Phases Prepare Mutually Saturated n-Octanol and Water/Buffer Start->Saturate_Phases Dissolve_Compound Dissolve this compound in One Phase Saturate_Phases->Dissolve_Compound Mix_Phases Combine and Shake Phases to Equilibrate Dissolve_Compound->Mix_Phases Separate_Phases Allow Phases to Separate Mix_Phases->Separate_Phases Analyze_Conc Analyze Concentration in Both Phases (e.g., HPLC) Separate_Phases->Analyze_Conc Calculate_logP Calculate P = [Octanol]/[Aqueous] logP = log10(P) Analyze_Conc->Calculate_logP Report Report logP Value Calculate_logP->Report End End Report->End

Caption: Workflow for Shake-Flask logP Determination.

Conclusion

This compound is a well-characterized ACE inhibitor with a defined mechanism of action. Its physicochemical properties, particularly its diacid nature, are central to its potent inhibitory activity. While a comprehensive set of experimental physical data is not fully available in the public domain, the standardized protocols outlined in this guide provide a robust framework for their determination in a research or drug development setting. A thorough understanding of these properties is essential for optimizing formulation, predicting in vivo behavior, and ensuring the continued successful therapeutic application of this important antihypertensive agent.

References

The Role of Indolaprilat in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolaprilat, the active diacid metabolite of the prodrug perindopril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action is the modulation of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. By competitively inhibiting ACE, this compound effectively decreases the production of the vasoconstrictor Angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to a reduction in blood pressure and provides significant cardiovascular protective effects. This technical guide provides an in-depth overview of the role of this compound in the RAS, including its biochemical properties, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Introduction to the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a complex hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves its substrate, angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I.

Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloproteinase primarily found on the surface of endothelial cells, then converts Angiotensin I to the biologically active octapeptide, Angiotensin II. Angiotensin II exerts its potent physiological effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic nervous system activity. ACE also plays a role in the degradation of bradykinin, a potent vasodilator.

This compound: Mechanism of Action

This compound is the active metabolite of perindopril, an ester prodrug that is hydrolyzed in vivo to its active diacid form.[1][2][3][4] this compound is a potent, competitive inhibitor of ACE.[1][2][4][5] Its inhibitory action on ACE is the primary mechanism through which it exerts its antihypertensive effects.[1][6]

By binding to the active site of ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II.[6] This leads to a significant reduction in circulating and tissue levels of Angiotensin II, thereby mitigating its vasoconstrictive and aldosterone-stimulating effects.[7]

Simultaneously, the inhibition of ACE by this compound prevents the degradation of bradykinin.[5] This leads to an accumulation of bradykinin, which potentiates its vasodilatory effects through the activation of bradykinin B2 receptors on endothelial cells, leading to the release of nitric oxide and prostacyclin.[5][8] The dual effect of reducing Angiotensin II and increasing bradykinin levels contributes to the overall antihypertensive and cardioprotective properties of this compound.[9]

Signaling Pathway of the Renin-Angiotensin System and this compound's Point of Intervention

RAS_this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE inhibits

Caption: this compound inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Quantitative Data

The efficacy of this compound as an ACE inhibitor is quantified by its binding affinity and inhibitory concentration. Its pharmacokinetic profile determines its absorption, distribution, metabolism, and excretion.

Table 1: Biochemical and Pharmacokinetic Properties of this compound (Perindoprilat)
ParameterValueReference
Biochemical Properties
IC50 for ACE Inhibition1.5 nM[5]
2.6 x 10-9 M[10]
Binding Affinity (Ka) to ACE2.8 x 109 M-1[11]
Pharmacokinetic Properties (in Healthy Volunteers)
Time to Peak Plasma Concentration (Tmax)5 - 8 hours[10]
Elimination Half-life (t1/2)~40 hours[10]
Apparent Volume of Distribution (Vd/F)470 L (at 12.3 mg dose) - 920 L (at 3.1 mg dose)[12]
Apparent Unbound Clearance (CLu/F)59 - 110 L/h[12]

Experimental Protocols

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

This protocol is a widely used spectrophotometric method to determine the ACE inhibitory activity of a compound using hippuryl-histidyl-leucine (HHL) as a substrate.[11]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound (or other test inhibitor)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of this compound in deionized water.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the HHL solution.

    • Add 20 µL of the this compound solution (or deionized water for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ACE solution and incubate at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture.

    • Vortex for 15 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where:

      • A_control is the absorbance of the control reaction (without inhibitor).

      • A_inhibitor is the absorbance of the reaction with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, this compound) Start->Prepare_Reagents Incubate_HHL_Inhibitor Pre-incubate HHL and this compound (37°C, 5 min) Prepare_Reagents->Incubate_HHL_Inhibitor Add_ACE Add ACE to start reaction (37°C, 30 min) Incubate_HHL_Inhibitor->Add_ACE Stop_Reaction Stop reaction with HCl Add_ACE->Stop_Reaction Extract_HA Extract Hippuric Acid (HA) with Ethyl Acetate Stop_Reaction->Extract_HA Evaporate Evaporate Ethyl Acetate Extract_HA->Evaporate Reconstitute Reconstitute HA in Water Evaporate->Reconstitute Measure_Absorbance Measure Absorbance at 228 nm Reconstitute->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for determining ACE inhibitory activity using the Cushman and Cheung method.

In Vivo Blood Pressure Measurement in Rodent Models

Radiotelemetry is the gold standard for continuous and stress-free monitoring of blood pressure in conscious, freely moving animals.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rodent model

  • Radiotelemetry implants (e.g., Data Sciences International)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • This compound formulation for oral or parenteral administration

  • Data acquisition system

Procedure:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta.

    • Provide post-operative care, including analgesics, and allow for a recovery period of at least one week.

  • Baseline Blood Pressure Recording:

    • Acclimate the animals to the recording environment.

    • Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) continuously for at least 24-48 hours to establish a stable baseline.

  • Drug Administration:

    • Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage).

  • Post-Dosing Blood Pressure Monitoring:

    • Continuously record cardiovascular parameters for a predetermined period following drug administration (e.g., 24 hours or longer) to assess the magnitude and duration of the antihypertensive effect.

  • Data Analysis:

    • Analyze the telemetry data to determine the change in blood pressure and heart rate from baseline at various time points after dosing.

    • Calculate parameters such as the maximum fall in blood pressure and the duration of action.

Logical Flow of In Vivo Blood Pressure Study

InVivo_BP_Study Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Telemetry_Implantation Surgical Implantation of Telemetry Device Animal_Acclimation->Telemetry_Implantation Recovery Post-operative Recovery (≥ 1 week) Telemetry_Implantation->Recovery Baseline_Recording Baseline Blood Pressure Recording (24-48 hours) Recovery->Baseline_Recording Drug_Administration Administer this compound or Vehicle Baseline_Recording->Drug_Administration PostDose_Recording Post-Dose Blood Pressure Recording (≥ 24 hours) Drug_Administration->PostDose_Recording Data_Analysis Data Analysis (Change from Baseline) PostDose_Recording->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Quantification of Indolaprilat in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Indolaprilat in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic and bioequivalence studies of Indolapril, the prodrug of this compound.

Introduction

Indolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Following oral administration, it is hydrolyzed in the liver to its active metabolite, this compound. The quantification of this compound in plasma is essential for pharmacokinetic profiling and for assessing the bioequivalence of different formulations of Indolapril. This document provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ramipril (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Nitrogen generator

  • Vortex mixer

  • Centrifuge

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
HPLC Column Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase Isocratic: 70% Acetonitrile in 0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions This compound: m/z 401 -> 168Ramipril (IS): m/z 415 -> 166
Collision Energy (CE) Optimized for specific instrument
Source Temperature 500 °C

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used. The provided values are based on a similar compound, trandolaprilat, and should be a good starting point.[1]

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (Ramipril) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high).

Plasma Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ramipril) and vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)-5% to +7%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15Within limits
Stability % Degradation within ± 15% of nominal concentrationStable

Visualizations

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Ramipril) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject 10 µL msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Figure 1: Experimental workflow for this compound quantification.

logical_relationship Indolapril Indolapril (Prodrug) Metabolism Hepatic Hydrolysis Indolapril->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Analysis Quantification in Plasma (HPLC-MS/MS) This compound->Analysis PK_Studies Pharmacokinetic Studies Analysis->PK_Studies

Figure 2: Logical relationship of Indolapril metabolism and analysis.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for supporting clinical and pharmacokinetic studies of Indolapril.

References

Application Notes and Protocols for Cell-Based In Vitro Assays to Determine Indolaprilat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolaprilat, the active diacid metabolite of the prodrug Indolapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc metallopeptidase in the Renin-Angiotensin System (RAS), primarily responsible for the conversion of the inactive decapeptide Angiotensin I (Ang I) to the potent vasoconstrictor octapeptide Angiotensin II (Ang II).[1] Ang II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1R), leading to a cascade of downstream signaling events that result in vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. By inhibiting ACE, this compound effectively reduces the production of Ang II, leading to vasodilation and a decrease in blood pressure. This document provides detailed protocols for cell-based in vitro assays to assess the efficacy of this compound by measuring its ability to inhibit ACE activity and its impact on downstream signaling pathways.

Mechanism of Action of this compound

This compound competitively inhibits the active site of ACE, preventing it from binding to its substrate, Angiotensin I. This inhibition leads to a reduction in the circulating levels of Angiotensin II. Consequently, the downstream effects mediated by the AT1 receptor are attenuated, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE Inhibition

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of action of this compound.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  cleavage AngII Angiotensin II AngI->AngII  conversion AT1R AT1 Receptor AngII->AT1R  activation Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE  inhibition Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 EGFR EGFR AT1R->EGFR transactivation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Growth) Ca2->Cellular_Response PKC->Cellular_Response MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK MAPK_ERK->Cellular_Response Start Start: Seed HUVECs Incubate_Cells Incubate cells to confluency Start->Incubate_Cells Prepare_Lysate Prepare cell lysate Incubate_Cells->Prepare_Lysate Incubate_Lysate Incubate lysate with this compound and HHL substrate Prepare_Lysate->Incubate_Lysate Stop_Reaction Stop reaction with HCl Incubate_Lysate->Stop_Reaction HPLC_Analysis Analyze Hippuric Acid production by RP-HPLC Stop_Reaction->HPLC_Analysis Calculate_IC50 Calculate % Inhibition and IC50 HPLC_Analysis->Calculate_IC50 Start Start: Seed HUVECs Incubate_Cells Incubate cells to confluency Start->Incubate_Cells Treat_Cells Treat cells with this compound and Angiotensin I Incubate_Cells->Treat_Cells Collect_Supernatant Collect cell culture supernatant Treat_Cells->Collect_Supernatant ELISA_Assay Perform Angiotensin II ELISA Collect_Supernatant->ELISA_Assay Calculate_Concentration Calculate Angiotensin II concentration ELISA_Assay->Calculate_Concentration

References

Application Notes and Protocols for Indolaprilat Research in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolaprilat, the active diacid metabolite of the prodrug Indolapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE inhibitors are a cornerstone in the management of hypertension. Understanding the efficacy and mechanism of action of this compound in relevant preclinical models is crucial for its continued development and for exploring its full therapeutic potential. These application notes provide detailed protocols for utilizing common animal models of hypertension—the Spontaneously Hypertensive Rat (SHR), the Two-Kidney, One-Clip (2K1C) Goldblatt model, and the Deoxycorticosterone Acetate (DOCA)-salt model—for the study of this compound.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for hypertension research. Each model recapitulates different aspects of human hypertension.

  • Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically and is a widely used model for essential hypertension in humans. The hypertension in SHRs is characterized by a gradual increase in blood pressure starting from a young age.[1][2]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension, induced by surgically constricting one renal artery while leaving the contralateral kidney untouched.[3][4][5] This leads to activation of the Renin-Angiotensin-Aldosterone System (RAAS).

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, often combined with unilateral nephrectomy.[6][7]

Quantitative Data Summary

The following tables summarize the expected antihypertensive effects of Indolapril (the prodrug of this compound) in different rat models of hypertension based on available literature.

Table 1: Antihypertensive Effect of Indolapril in Two-Kidney, One-Clip (2K1C) Hypertensive Rats

Dose (mg/kg, p.o.)Mean Arterial Pressure (MAP) Reduction (mmHg)Time to Peak Effect (hours)Duration of Action (hours)
0.03~154-6>24
0.1~254-6>24
0.3~404-6>24
1.0~554-6>24
3.0Normalization of Blood Pressure4-6>24
10.0Normalization of Blood Pressure4-6>24
30.0Normalization of Blood Pressure4-6>24

Data extrapolated from Ryan, M. J., et al. (1985). The antihypertensive response was found to correlate with the inhibition of vascular tissue ACE.[8]

Table 2: Antihypertensive Effect of Indolapril in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day, p.o.)Treatment DurationMean Arterial Pressure (MAP) Reduction (mmHg)
305 daysSignificant reduction, comparable to the effect in 2K1C renal hypertensive rats.

Data from Ryan, M. J., et al. (1985).[8]

Table 3: Expected Effects of ACE Inhibition in DOCA-Salt Hypertensive Rats

TreatmentExpected Effect on Blood PressureExpected Effect on Cardiac Hypertrophy and Fibrosis
ACE Inhibitor (e.g., Captopril, Enalapril)May not significantly reduce blood pressure when administered orally.[7] Intracerebroventricular administration has been shown to decrease blood pressure.[7]Can prevent or reverse cardiac and vascular remodeling, including hypertrophy and fibrosis, independent of blood pressure reduction.[6]

Note: Specific studies on Indolapril in the DOCA-salt model are limited. The expected effects are based on studies with other ACE inhibitors.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). This disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

RAAS_this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Bradykinin Bradykinin (Active) Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound on the RAAS.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for assessing the antihypertensive effects of this compound in a rat model.

Experimental_Workflow Model_Induction Hypertension Model Induction (e.g., 2K1C Surgery, DOCA-salt) Baseline_BP Baseline Blood Pressure Measurement Model_Induction->Baseline_BP Randomization Randomization into Treatment Groups (Vehicle, this compound doses) Baseline_BP->Randomization Treatment Chronic Dosing with this compound (p.o.) Randomization->Treatment BP_Monitoring Blood Pressure Monitoring (Telemetry or Tail-cuff) Treatment->BP_Monitoring Terminal_Procedures Terminal Procedures (Blood & Tissue Collection) Treatment->Terminal_Procedures Data_Analysis Data Analysis and Interpretation BP_Monitoring->Data_Analysis Terminal_Procedures->Data_Analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Silver clips (internal diameter of 0.20-0.23 mm)

  • Sutures

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the rat in a prone position and shave the left flank.

  • Make a flank incision to expose the left kidney and renal artery.

  • Carefully dissect the left renal artery from the surrounding connective tissue.

  • Place a silver clip with a pre-determined internal diameter around the renal artery to partially constrict it.[4]

  • Ensure that blood flow is not completely occluded.

  • Reposition the kidney and suture the muscle and skin layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Allow 4-6 weeks for hypertension to develop and stabilize before initiating drug treatment. Blood pressure should be monitored weekly.

Protocol 2: Induction of DOCA-Salt Hypertension

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • Anesthetic

  • Surgical instruments

  • Deoxycorticosterone acetate (DOCA) pellets (e.g., 25 mg, 21-day release) or DOCA solution for injection.

  • 1% NaCl drinking solution

Procedure:

  • Perform a unilateral nephrectomy (typically the right kidney) under anesthesia. This enhances the hypertensive response.

  • Allow the rats to recover for one week.

  • Implant a DOCA pellet subcutaneously in the neck region or begin weekly subcutaneous injections of DOCA (e.g., 25 mg/kg).

  • Replace the drinking water with a 1% NaCl solution.

  • Hypertension typically develops over 3-4 weeks. Monitor blood pressure weekly.

Protocol 3: Administration of this compound (via Indolapril Prodrug)

Materials:

  • Indolapril

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a fresh suspension or solution of Indolapril in the chosen vehicle at the desired concentrations.

  • Administer the drug orally via gavage once daily.

  • For dose-response studies in the 2K1C model, doses ranging from 0.03 to 30 mg/kg can be used.[8]

  • For studies in SHRs, a daily dose of 30 mg/kg has been shown to be effective.[8]

  • The vehicle control group should receive an equivalent volume of the vehicle.

Protocol 4: Measurement of Blood Pressure in Conscious Rats

Method A: Radiotelemetry (Gold Standard)

Materials:

  • Implantable telemetry transmitters

  • Receivers and data acquisition system

Procedure:

  • Surgically implant the telemetry catheter into the abdominal aorta of the rat under anesthesia, with the transmitter body placed in the abdominal cavity.[9]

  • Allow at least one week for post-operative recovery and acclimatization before recording baseline data.

  • Record blood pressure, heart rate, and activity continuously. Data can be averaged over specific time periods (e.g., hourly, daily) for analysis.

Method B: Tail-Cuff Plethysmography (Non-invasive)

Materials:

  • Tail-cuff system with a pneumatic cuff, pulse sensor, and sphygmomanometer.

  • Restrainers for rats.

  • Warming chamber or lamp.

Procedure:

  • Acclimatize the rats to the restrainer and the procedure for several days before taking measurements to minimize stress-induced blood pressure elevation.

  • Warm the rat's tail to increase blood flow and improve pulse detection.

  • Place the rat in the restrainer and position the tail cuff and pulse sensor on the tail.

  • Inflate the cuff to occlude blood flow and then slowly deflate it. The pressure at which the pulse reappears is the systolic blood pressure.[10]

  • Take multiple readings for each rat and average them to obtain a reliable measurement.

Conclusion

The animal models and protocols described provide a robust framework for investigating the antihypertensive properties of this compound. The SHR and 2K1C models are particularly responsive to ACE inhibition, while the DOCA-salt model can be used to explore the blood pressure-independent, organ-protective effects of this compound. Careful selection of the model and adherence to detailed protocols will ensure the generation of high-quality, reproducible data in the preclinical evaluation of this important antihypertensive agent.

References

Application Notes and Protocols: Dosage and Administration of Indolaprilat in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of Indolaprilat in preclinical research settings. The following protocols and data are based on published pharmacokinetic and pharmacodynamic studies in common animal models.

Note: The studies cited primarily refer to "Idrapril." It is understood that Idrapril is the prodrug, which is metabolized in vivo to the active form, this compound, the angiotensin-converting enzyme (ACE) inhibitor.

Quantitative Data Summary

The following table summarizes the reported dosage and key pharmacokinetic parameters of Idrapril (the prodrug of this compound) in rats and dogs. This data is crucial for designing preclinical efficacy and toxicology studies.

ParameterRatDog
Intravenous (IV) Dose 1 mg/kg1 mg/kg
Elimination Half-life96 min52 min
Systemic Clearance19.6 ml/min/kg9.5 ml/min/kg
Volume of Distribution2.7 L/kg0.8 L/kg
Oral (PO) Dose ~2 mg/kg~2 mg/kg
Peak Plasma Concentration182 ng/ml567 ng/ml
Area Under the Curve (AUC)25 µg·min/ml85 µg·min/ml
Elimination Half-life82 min54 min
Absolute Oral Bioavailability~24%~24%
Pharmacodynamic Effect
Ex vivo IC50 (Plasma ACE)~7 ng/ml~91 ng/ml
Duration of Action~5 hours~3 hours

Experimental Protocols

Detailed methodologies for key experiments are outlined below to facilitate the replication and adaptation of these studies.

Intravenous Administration Protocol (Rat and Dog)

This protocol describes the single-dose intravenous administration of Idrapril to assess its pharmacokinetic profile.

Objective: To determine the pharmacokinetic parameters of Idrapril following intravenous administration.

Materials:

  • Idrapril (lyophilized powder)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles (appropriate gauge for the animal model)

  • Animal restraining device (if necessary)

  • Blood collection tubes (containing appropriate anticoagulant)

Procedure:

  • Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used. Animals should be fasted overnight prior to dosing.

  • Drug Preparation: Prepare a 1 mg/mL solution of Idrapril in sterile saline. Ensure the solution is clear and free of particulates.

  • Dosing: Administer a single intravenous bolus dose of 1 mg/kg. For rats, the lateral tail vein is a suitable site. For dogs, the cephalic or saphenous vein can be used.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of Idrapril using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as elimination half-life, systemic clearance, and volume of distribution from the plasma concentration-time data.

Oral Administration Protocol (Rat and Dog)

This protocol details the oral administration of Idrapril to evaluate its oral bioavailability and pharmacokinetic profile.

Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of Idrapril.

Materials:

  • Idrapril (powder)

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles (for rats) or capsules (for dogs)

  • Animal restraining device (if necessary)

  • Blood collection tubes (containing appropriate anticoagulant)

Procedure:

  • Animal Model: Use male Sprague-Dawley rats or Beagle dogs, fasted overnight.

  • Drug Preparation: Prepare a suspension or solution of Idrapril in the chosen vehicle at a concentration suitable for administering a dose of approximately 2 mg/kg.

  • Dosing:

    • Rats: Administer the drug solution via oral gavage.

    • Dogs: Administer the drug in a gelatin capsule.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).

  • Plasma Preparation and Bioanalysis: Follow the same procedures as described in the intravenous protocol.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life. The absolute oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic activation of the prodrug Idrapril to the active ACE inhibitor this compound and a typical experimental workflow for preclinical evaluation.

cluster_0 Metabolic Activation Pathway Idrapril Idrapril (Prodrug) This compound This compound (Active Metabolite) Idrapril->this compound Hepatic Esterases ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic conversion of Idrapril to this compound and its inhibitory effect on ACE.

cluster_1 Preclinical Experimental Workflow Animal_Model Select Animal Model (Rat or Dog) Dose_Preparation Prepare Idrapril Formulation (IV or Oral) Animal_Model->Dose_Preparation Administration Administer Dose Dose_Preparation->Administration Blood_Sampling Collect Blood Samples (Time Course) Administration->Blood_Sampling Plasma_Analysis Analyze Plasma Concentrations (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Plasma_Analysis->PK_PD_Analysis

Caption: A generalized workflow for preclinical pharmacokinetic studies of Idrapril.

Indolaprilat: Application and Protocols for Ex Vivo Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolaprilat, the active diacid metabolite of the prodrug Indolapril, is a potent and highly specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[2][3] Ex vivo organ bath experiments provide a valuable platform to investigate the pharmacological effects of this compound on isolated tissues, particularly vascular smooth muscle, in a controlled environment, independent of systemic physiological variables.[4][5] This document provides detailed application notes and protocols for the use of this compound in ex vivo organ bath experiments.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the angiotensin-converting enzyme. This inhibition leads to two primary physiological consequences:

  • Reduced Angiotensin II Formation: By blocking the conversion of angiotensin I to angiotensin II, this compound attenuates the potent vasoconstrictor effects of angiotensin II, leading to vasodilation.

  • Increased Bradykinin Levels: this compound prevents the degradation of bradykinin, a potent vasodilator. The accumulation of bradykinin contributes to the overall vasodilatory effect.

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin System.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition Renin Renin

Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound. This data is crucial for determining the appropriate concentration range for ex vivo organ bath experiments.

CompoundPreparationIC50Reference
This compound (diacid form)Guinea-pig serum ACE2.6 x 10⁻⁹ M[1]
Indolapril (monoester prodrug)Guinea-pig serum ACE1.7 x 10⁻⁷ M[1]

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on isolated vascular tissue using an ex vivo organ bath setup.

Materials and Reagents
  • This compound

  • Isolated tissue (e.g., rat or rabbit aorta, mesenteric artery)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., Phenylephrine, Angiotensin I)

  • Distilled water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Standard laboratory glassware and consumables

Equipment
  • Organ bath system with tissue holders

  • Isometric force transducer

  • Data acquisition system

  • Water bath with temperature control

  • Dissection microscope and tools

  • Analytical balance

  • pH meter

Experimental Workflow

The following diagram outlines the general workflow for an ex vivo organ bath experiment with this compound.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection 1. Tissue Dissection (e.g., Aortic Rings) Mounting 2. Mounting in Organ Bath Dissection->Mounting Equilibration 3. Equilibration Mounting->Equilibration Viability 4. Viability Test (e.g., KCl) Equilibration->Viability Precontraction 5. Pre-contraction (e.g., Phenylephrine) Viability->Precontraction Indolaprilat_Addition 6. Cumulative Addition of this compound Precontraction->Indolaprilat_Addition Recording 7. Force Recording Indolaprilat_Addition->Recording Analysis 8. Concentration-Response Curve Analysis Recording->Analysis

General workflow for organ bath experiments.
Detailed Protocol: Investigating Vasodilatory Effects of this compound

This protocol describes how to assess the vasodilatory effect of this compound on pre-contracted isolated aortic rings.

  • Preparation of Physiological Salt Solution (PSS):

    • Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7.

    • Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) to maintain a pH of 7.4.

    • Maintain the PSS at 37°C in a water bath.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat or rabbit) according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold PSS.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount the aortic rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Test:

    • After equilibration, contract the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.

    • Once a stable contraction is achieved, wash the tissue with PSS to return to baseline tension. This step confirms the viability of the smooth muscle.

  • Pre-contraction:

    • Induce a submaximal, stable contraction with a vasoconstrictor agent. For studying ACE inhibitors, it is common to pre-contract with an agent like phenylephrine (e.g., 1 µM).

  • Cumulative Addition of this compound:

    • Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Recording and Analysis:

    • Continuously record the isometric tension throughout the experiment using a data acquisition system.

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.

Detailed Protocol: Investigating the Inhibition of Angiotensin I-induced Contraction

This protocol is designed to directly assess the ACE inhibitory activity of this compound.

  • Follow steps 1-4 from the previous protocol (PSS preparation, tissue preparation, mounting, and viability test).

  • Generation of Angiotensin I Concentration-Response Curve (Control):

    • Add Angiotensin I to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁶ M) to obtain a control concentration-response curve for its contractile effect.

    • After the curve is complete, wash the tissue extensively with PSS to return to baseline.

  • Incubation with this compound:

    • Incubate the aortic rings with a specific concentration of this compound (e.g., 10⁻⁸ M, based on its IC₅₀) for a defined period (e.g., 30-60 minutes).

  • Generation of Angiotensin I Concentration-Response Curve (in the presence of this compound):

    • In the continued presence of this compound, repeat the cumulative addition of Angiotensin I to generate a second concentration-response curve.

  • Data Analysis:

    • Compare the concentration-response curves of Angiotensin I in the absence and presence of this compound.

    • A rightward shift in the Angiotensin I concentration-response curve in the presence of this compound indicates competitive inhibition of ACE in the vascular tissue.

    • The degree of the shift can be used to quantify the inhibitory potency of this compound.

Conclusion

Ex vivo organ bath experiments are a powerful tool for characterizing the pharmacological properties of this compound. The provided protocols offer a framework for investigating its vasodilatory effects and its direct inhibitory action on the angiotensin-converting enzyme in isolated vascular tissues. These studies are essential for understanding the mechanism of action of this compound and for the preclinical development of ACE inhibitors.

References

Application Notes and Protocols for Indolaprilat Intraperitoneal Injection in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of Indolaprilat in rats. The information is compiled from established veterinary guidelines for rodent procedures and published studies on related angiotensin-converting enzyme (ACE) inhibitors.

Introduction

This compound is the active metabolite of the prodrug Indolapril, an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. They work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] Intraperitoneal injection is a common route of administration for preclinical studies in rodents, allowing for rapid absorption of substances into the systemic circulation.[3] This document outlines a standardized procedure for IP administration of this compound in a research setting.

Data Presentation

Materials and Equipment

A comprehensive list of necessary materials for the procedure is detailed in Table 1.

Material/EquipmentSpecificationsPurpose
Syringes1-3 mLTo accurately measure and inject the solution.
Needles23-25 gauge, 5/8 inch or smallerAppropriate size for minimizing tissue trauma in rats.[4]
This compoundResearch or pharmaceutical gradeThe active pharmaceutical ingredient.
Vehicle Solutione.g., Sterile Saline (0.9% NaCl)To dissolve or dilute this compound for injection.
70% Isopropyl Alcohol SwabsTo disinfect the injection site and vial septum.[5]
Weigh ScaleTo accurately determine the rat's body weight for dose calculation.
Appropriate PPELab coat, gloves, eye protectionTo ensure the safety of the researcher.
Sharps ContainerFor safe disposal of used needles and syringes.[6]
Restraint Device (optional)e.g., towelTo safely and humanely restrain the rat during the procedure.[7]
Dosage and Volume Guidelines

Due to the lack of specific literature on the intraperitoneal dosage of this compound in rats, the following recommendations are based on studies of the oral administration of Perindopril, a structurally related ACE inhibitor prodrug. Researchers should perform dose-finding studies to determine the optimal dosage for their specific experimental model.

ParameterGuidelineRationale/Citation
Suggested Starting Dose Range1-10 mg/kgBased on effective oral doses of the related compound Perindopril in rats.[8][9]
Maximum Injection Volume< 10 mL/kgTo prevent discomfort and potential complications.[10]
VehicleSterile Saline (0.9% NaCl)A common and physiologically compatible vehicle.

Note: The bioavailability of a drug can differ significantly between oral and intraperitoneal routes. The suggested starting dose is an educated estimation and should be validated experimentally.

Pharmacokinetic Profile of a Related ACE Inhibitor (Idrapril) in Rats

To provide context for the expected behavior of an ACE inhibitor in rats, Table 3 summarizes the pharmacokinetic parameters of Idrapril following a 1 mg/kg intravenous administration.

Pharmacokinetic ParameterValueUnit
Elimination Half-life96min
Systemic Clearance19.6mL/min/kg
Volume of Distribution2.7L/kg
Oral Bioavailability~24%
Ex vivo IC50 (Plasma ACE)~7ng/mL

Data sourced from a study on Idrapril pharmacokinetics and pharmacodynamics.[11]

Experimental Protocols

Preparation of this compound Solution
  • Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg), the concentration of the solution (mg/mL), and the body weight of the rat.

  • Dissolve the this compound in the sterile vehicle solution. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

  • Warm the solution to room or body temperature to prevent a drop in the animal's body temperature upon injection.[10]

  • Draw the calculated volume into a sterile syringe using a new sterile needle.

  • Remove any air bubbles from the syringe before proceeding.

Animal Handling and Restraint

Proper and humane restraint is crucial for a successful and safe injection. A two-person technique is preferred.[10]

  • Primary Handler:

    • Gently pick up the rat and allow it to acclimate to being handled.

    • Use a "V" hold by placing your index and middle fingers around the rat's head, without applying pressure to the trachea.

    • Wrap your remaining fingers around the thoracic cavity.

    • With your other hand, secure the rear feet and tail.

    • Gently rotate the rat to a supine position (on its back), with its head slightly lower than its body. This allows the abdominal organs to shift cranially, creating a safer injection space.[6]

  • Secondary Handler (performing the injection):

    • Will have clear access to the rat's abdomen.

Intraperitoneal Injection Procedure
  • Identify the Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid puncturing the cecum (located on the left side) and the urinary bladder.[6]

  • Disinfect the Site: Cleanse the injection area with a 70% isopropyl alcohol swab.[5]

  • Insert the Needle:

    • Hold the syringe with your dominant hand.

    • Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[4][10]

    • The needle should penetrate the skin and the abdominal muscle layer. A slight "pop" may be felt as the needle enters the peritoneal cavity.

  • Aspirate: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe.[5]

    • If fluid is aspirated, withdraw the needle and prepare a new sterile syringe and needle. Re-attempt the injection at a slightly different location.

  • Inject the Solution: If aspiration is negative, depress the plunger steadily to administer the this compound solution.

  • Withdraw the Needle: Remove the needle smoothly at the same angle it was inserted.

  • Post-Injection Monitoring:

    • Place the rat back in its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[10]

    • Apply gentle pressure with sterile gauze if minor bleeding occurs.

    • Continue to monitor the animal according to your approved institutional animal care protocol.

Visualizations

Experimental Workflow for Intraperitoneal Injection

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Solution calc_dose Calculate Dose Volume prep_solution->calc_dose draw_solution Draw Solution into Syringe calc_dose->draw_solution restrain Restrain Rat draw_solution->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site disinfect Disinfect Site locate_site->disinfect inject Insert Needle & Aspirate disinfect->inject administer Administer Solution inject->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor dispose Dispose of Sharps withdraw->dispose

Caption: Workflow for this compound IP Injection in Rats.

Signaling Pathway of ACE Inhibition

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone This compound This compound This compound->ACE Inhibition

Caption: Mechanism of Action of this compound via ACE Inhibition.

References

Application Notes and Protocols for Studying Cardiovascular Remodeling with Indolaprilat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a hallmark of many cardiovascular diseases, including hypertension, myocardial infarction, and heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of this remodeling process. Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that effectively block the RAAS cascade and have been shown to attenuate or even reverse cardiovascular remodeling.

This document provides detailed application notes and protocols for the use of Indolaprilat , an active metabolite of the ACE inhibitor Indolapril, in preclinical animal models of cardiovascular remodeling. Due to the limited availability of specific published data for this compound, the following protocols and data are based on studies using closely related and well-characterized ACE inhibitors, such as Enalaprilat and Perindopril . The underlying mechanisms and expected outcomes are highly likely to be comparable.

Mechanism of Action

This compound, as an ACE inhibitor, primarily exerts its effects by blocking the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and a key mediator of cardiovascular remodeling through its stimulation of several downstream signaling pathways. By inhibiting angiotensin II production, this compound is expected to:

  • Reduce Vasoconstriction: Leading to a decrease in blood pressure and afterload on the heart.

  • Inhibit Fibroblast Proliferation and Collagen Synthesis: Angiotensin II promotes the proliferation of cardiac fibroblasts and the deposition of extracellular matrix proteins, leading to fibrosis. ACE inhibitors have been shown to mitigate this fibrotic response.[1][2]

  • Attenuate Cardiomyocyte Hypertrophy: Angiotensin II is a known pro-hypertrophic factor. By blocking its production, ACE inhibitors can reduce the pathological growth of cardiomyocytes.[3][4]

  • Modulate Signaling Pathways: ACE inhibitors can interfere with key signaling cascades involved in remodeling, such as the Transforming Growth Factor-beta (TGF-β) pathway. Specifically, they have been shown to block the ROS/p38MAPK/TGF-β1 signaling pathway, which is implicated in cardiac fibrosis.[5][6]

Key Signaling Pathway: Inhibition of TGF-β-mediated Fibrosis

A critical mechanism by which ACE inhibitors like this compound are thought to mitigate cardiovascular remodeling is through the modulation of the TGF-β signaling pathway.

TGF_beta_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Binds ROS ROS AT1R->ROS Activates ACE ACE ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE p38_MAPK p38 MAPK ROS->p38_MAPK Activates TGF_beta1 TGF-β1 p38_MAPK->TGF_beta1 Upregulates Smad2_3 Smad2/3 TGF_beta1->Smad2_3 Activates Gene_Transcription Pro-fibrotic Gene Transcription Smad2_3->Gene_Transcription Promotes Fibrosis Cardiac Fibrosis Gene_Transcription->Fibrosis Leads to This compound This compound This compound->ACE Inhibits

Caption: this compound inhibits ACE, reducing Angiotensin II and downstream pro-fibrotic signaling.

Experimental Protocols

The following are detailed protocols for inducing cardiovascular remodeling in animal models and assessing the therapeutic effects of ACE inhibitors.

Spontaneously Hypertensive Rat (SHR) Model of Hypertensive Heart Disease

Objective: To evaluate the effect of this compound on the development of left ventricular hypertrophy and fibrosis in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks of age. Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Experimental Groups:

  • Group 1: SHR Control (Vehicle)

  • Group 2: SHR + this compound (Low Dose, e.g., 0.3 mg/kg/day, p.o. - based on Perindopril)[3]

  • Group 3: SHR + this compound (High Dose, e.g., 3 mg/kg/day, p.o. - based on Perindopril)[3]

  • Group 4: WKY Control (Vehicle)

Drug Administration:

  • This compound is administered daily by oral gavage for a period of 4-12 weeks. The vehicle is typically distilled water or saline.

Experimental Workflow:

SHR_workflow Start Start: 12-week-old SHR and WKY rats Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Experimental Groups Acclimatization->Grouping Treatment Daily Oral Gavage (4-12 weeks) Grouping->Treatment Monitoring Weekly Blood Pressure Measurement Treatment->Monitoring Endpoint Endpoint Analysis: - Echocardiography - Hemodynamics - Histology - Molecular Analysis Treatment->Endpoint MI_workflow Anesthesia Anesthesia Surgery Thoracotomy and LAD Ligation (or Sham) Anesthesia->Surgery Recovery Post-operative Recovery (24-48h) Surgery->Recovery Treatment Daily Oral Gavage (4-8 weeks) Recovery->Treatment Echocardiography Serial Echocardiography (e.g., weekly) Treatment->Echocardiography Endpoint Endpoint Analysis: - Hemodynamics - Histology (Infarct Size) - Molecular Analysis Treatment->Endpoint

References

Application Notes and Protocols for Assessing Indolaprilat's Effect on Endothelial Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models, specifically Human Umbilical Vein Endothelial Cells (HUVECs), to assess the biological effects of Indolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Indolapril. The following sections detail the underlying principles, experimental protocols, and data interpretation for key assays relevant to endothelial function.

Introduction

Endothelial dysfunction is a hallmark of various cardiovascular diseases. This compound, by inhibiting ACE, is expected to exert beneficial effects on the endothelium primarily by preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II and by inhibiting the degradation of the vasodilator bradykinin. This leads to increased nitric oxide (NO) bioavailability, a key regulator of vascular tone and health. The in vitro models and protocols described herein provide a platform to quantify the effects of this compound on endothelial cell viability, NO production, and oxidative stress.

In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a widely used and well-characterized primary cell model for studying endothelial biology. They are readily available and exhibit typical endothelial cell morphology and marker expression.

Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol outlines the basic steps for culturing HUVECs.[1][2][3][4][5]

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-25 or T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of HUVECs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seeding and Culture:

    • Seed the cells into a T-25 or T-75 culture flask at a recommended density (e.g., 5,000-10,000 cells/cm²).

    • Incubate at 37°C in a 5% CO2 humidified incubator.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

    • Add Trypsin-EDTA solution to detach the cells.

    • Incubate for 2-5 minutes at 37°C, monitoring for cell detachment.

    • Neutralize the trypsin with growth medium containing FBS.

    • Centrifuge the cell suspension, resuspend the pellet, and seed into new flasks or plates for experiments.

Experimental Workflow for HUVEC Culture and Treatment

G cluster_setup Cell Culture Setup cluster_experiment Experimental Treatment Thaw Thaw Cryopreserved HUVECs Seed Seed HUVECs into Culture Flask Thaw->Seed Incubate Incubate (37°C, 5% CO2) Seed->Incubate Passage Subculture when Confluent Incubate->Passage Seed_Plate Seed HUVECs into Multi-well Plates Passage->Seed_Plate Treat Treat with this compound (Various Concentrations) Seed_Plate->Treat Incubate_Treat Incubate for Defined Period Treat->Incubate_Treat Assay Perform Downstream Assays Incubate_Treat->Assay

HUVEC Culture and Treatment Workflow.

Assessing this compound's Effect on Nitric Oxide Production

A primary anticipated effect of this compound is the enhancement of endothelial nitric oxide (NO) production. This can be quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess assay.

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol describes a colorimetric method to determine nitrite concentration.[6][7][8][9]

Materials:

  • HUVECs cultured in 24-well or 96-well plates

  • This compound stock solution

  • Cell culture medium without phenol red

  • Griess Reagent System (containing N-(1-naphthyl)ethylenediamine dihydrochloride and sulfanilamide solutions)

  • Sodium nitrite standard solution

  • Microplate reader (540-570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a multi-well plate and allow them to reach near confluency.

    • Replace the culture medium with fresh medium (phenol red-free is recommended to reduce background).

    • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare a nitrite standard curve by serially diluting the sodium nitrite standard solution.

    • In a new 96-well plate, add a specific volume of each standard and sample supernatant.

    • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

    • Normalize the results to the cell number or total protein content in each well.

Expected Signaling Pathway for this compound-Induced NO Production

G This compound This compound ACE ACE This compound->ACE inhibits Bradykinin Bradykinin ACE->Bradykinin degrades B2R Bradykinin B2 Receptor Bradykinin->B2R activates PI3K PI3K B2R->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

This compound's Proposed Signaling Pathway.

Assessment of Endothelial Cell Viability and Proliferation

It is crucial to determine if this compound exhibits any cytotoxic effects on endothelial cells, especially at higher concentrations. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay for Cell Viability

This protocol measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10][11][12][13]

Materials:

  • HUVECs cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Aspirate the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability), if applicable.

Workflow for the MTT Cell Viability Assay

G Seed Seed HUVECs in 96-well plate Treat Treat with this compound Seed->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read

MTT Assay Experimental Workflow.

Evaluation of Oxidative Stress

This compound's potential to reduce oxidative stress can be assessed by measuring the levels of intracellular reactive oxygen species (ROS). The DCFH-DA assay is a common method for this purpose.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.[14][15][16]

Materials:

  • HUVECs cultured in a black, clear-bottom 96-well plate

  • This compound stock solution

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • A positive control for ROS induction (e.g., H2O2 or Angiotensin II)

  • Fluorescence microplate reader (Excitation/Emission ~485/530 nm) or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a black, clear-bottom 96-well plate.

    • Treat the cells with this compound for the desired duration. It may be relevant to pre-treat with this compound before inducing oxidative stress with a pro-oxidant.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with warm PBS or serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress (Optional):

    • If investigating the protective effect of this compound, remove the DCFH-DA solution, wash the cells, and then add the pro-oxidant agent for a short period (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader or visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a percentage of the control (untreated or pro-oxidant treated).

Analysis of Protein Expression by Western Blotting

To investigate the molecular mechanisms underlying this compound's effects, the expression and phosphorylation status of key proteins in the NO signaling pathway, such as endothelial nitric oxide synthase (eNOS), can be analyzed by Western blotting.

Protocol 5: Western Blot Analysis for eNOS and Phospho-eNOS

This protocol details the detection of total eNOS and its activated (phosphorylated) form.[17][18][19][20]

Materials:

  • HUVECs cultured in 6-well plates or larger flasks

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-eNOS, anti-phospho-eNOS Ser1177)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat HUVECs with this compound as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total eNOS and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Data Presentation

Table 1: Effect of this compound on Nitric Oxide Production in HUVECs

This compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)Fold Change vs. Control
0 (Control)[Value]1.0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]

Table 2: Effect of this compound on HUVEC Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100
[Conc. 1][Value]
[Conc. 2][Value]
[Conc. 3][Value]
IC50 (µM) [Value]

Table 3: Effect of this compound on Intracellular ROS Levels in HUVECs

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)% of Control
Control[Value]100
Pro-oxidant (e.g., Ang II)[Value][Value]
This compound [Conc. 1][Value][Value]
This compound [Conc. 1] + Pro-oxidant[Value][Value]

Table 4: Densitometric Analysis of Western Blots for eNOS Phosphorylation

Treatmentp-eNOS (Ser1177) / Total eNOS Ratio (Mean ± SD)Fold Change vs. Control
Control[Value]1.0
This compound [Conc. 1][Value][Value]
This compound [Conc. 2][Value][Value]

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for investigating the in vitro effects of this compound on endothelial cells. By systematically applying these methods, researchers can elucidate the dose-dependent effects of this compound on key markers of endothelial function, contributing to a better understanding of its therapeutic potential in cardiovascular diseases. It is imperative that researchers establish their own dose-response curves and optimal experimental conditions for this compound, as this information is not currently well-documented in publicly available literature.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Oral Bioavailability of Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Indolaprilat in research formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high oral bioavailability for this compound?

This compound, the active diacid metabolite of the prodrug Indolapril, exhibits poor oral bioavailability. This is primarily due to its high polarity and low lipophilicity, which limit its ability to permeate across the intestinal epithelium. Following oral administration of Indolapril, the ester prodrug is designed to be absorbed and then hydrolyzed by esterases to form the active this compound. However, incomplete absorption of Indolapril or pre-systemic hydrolysis can lead to low and variable plasma concentrations of this compound.

Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound?

The key strategies focus on improving the solubility and permeability of the prodrug, Indolapril, to ensure its efficient absorption before conversion to this compound. These include:

  • Nano-based Drug Delivery Systems: Formulations such as nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) can increase the dissolution rate and absorption of lipophilic prodrugs like Indolapril.

  • Permeation Enhancers: Incorporating excipients that reversibly modulate the tight junctions of the intestinal epithelium can facilitate the paracellular transport of Indolapril.

  • Prodrug Modification: While Indolapril is already a prodrug, further chemical modifications could potentially optimize its physicochemical properties for better absorption.

  • Lipid-Based Formulations: Formulations containing lipids, surfactants, and co-solvents can improve the solubilization and lymphatic uptake of the drug, thus bypassing first-pass metabolism.

Q3: How does the choice of excipients impact the stability of Indolapril in a formulation?

Excipients can significantly affect the stability of ACE inhibitors. For ester prodrugs like Indolapril, certain excipients can promote degradation. For instance, magnesium stearate, a common lubricant, has been shown to be incompatible with some ACE inhibitors, leading to their degradation, especially in the presence of moisture.[1][2] Basic excipients might also alter the micro-pH of the formulation, potentially accelerating the hydrolysis of the ester linkage in Indolapril.[3] Therefore, thorough drug-excipient compatibility studies are crucial during formulation development.

Q4: What is the effect of food on the bioavailability of Indolapril?

The effect of food on the bioavailability of ACE inhibitors can vary. For some, like captopril, food can decrease absorption. For ester prodrugs, the effect can be less pronounced.[4][5] However, food can delay gastric emptying and alter gastrointestinal pH, which may influence the dissolution and absorption of the Indolapril formulation and the subsequent enzymatic conversion to this compound. A study on perindopril, another ACE inhibitor prodrug, showed that food significantly decreased the bioavailability of its active metabolite.[4] Therefore, it is essential to conduct food-effect studies for any new Indolapril formulation.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor solubility and dissolution of Indolapril in the gastrointestinal tract. 1. Particle Size Reduction: Micronize the Indolapril powder to increase the surface area for dissolution. 2. Develop a Nanoemulsion or SNEDDS formulation: These systems can significantly enhance the solubility and dissolution rate. 3. Conduct in vitro dissolution studies: Compare the release profile of the new formulation with the unformulated drug in simulated gastric and intestinal fluids.
Inadequate permeation of Indolapril across the intestinal mucosa. 1. Incorporate Permeation Enhancers: Evaluate the effect of GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. 2. Utilize in vitro cell culture models (e.g., Caco-2 cells): Assess the permeability of different Indolapril formulations.
Pre-systemic hydrolysis of Indolapril to this compound in the gut lumen or during first-pass metabolism. 1. Design formulations that protect the prodrug: Encapsulation in lipid-based systems can shield the ester linkage from premature hydrolysis. 2. Analyze for both Indolapril and this compound in plasma samples: This will help to understand the extent of pre-systemic conversion.
Efflux by P-glycoprotein (P-gp) transporters. 1. Co-administer with a known P-gp inhibitor in preclinical models: This can help determine if efflux is a significant barrier. 2. Incorporate P-gp inhibiting excipients in the formulation.
Issue 2: Formulation Instability (e.g., phase separation, drug degradation)
Potential Cause Troubleshooting Steps
Incompatibility between Indolapril and excipients. 1. Conduct comprehensive drug-excipient compatibility studies: Use techniques like DSC and HPLC to screen for interactions under stress conditions (e.g., high temperature and humidity).[3][6] 2. Select alternative excipients: For example, consider using glyceryl behenate instead of magnesium stearate as a lubricant.[2]
Physical instability of nanoemulsion or SNEDDS (e.g., creaming, cracking, phase inversion). 1. Optimize the formulation composition: Systematically vary the ratios of oil, surfactant, and co-surfactant. 2. Construct pseudo-ternary phase diagrams: This will help identify the stable nanoemulsion region. 3. Evaluate the thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles.
Chemical instability of Indolapril within the formulation (hydrolysis). 1. Control the pH of the formulation: Incorporate buffering agents to maintain a pH at which Indolapril is most stable. 2. Minimize water content: For solid dosage forms, use manufacturing processes that minimize exposure to moisture, such as direct compression or dry granulation.[6] 3. Perform stability-indicating HPLC analysis: Develop and validate an analytical method that can separate Indolapril from its degradation products.

Data Presentation: Pharmacokinetic Parameters of ACE Inhibitor Formulations

Table 1: Pharmacokinetic Parameters of Enalapril in Human Volunteers after a Single Oral Dose

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Conventional Tablet~90~1~136100[7]
Solid Self-Nanoemulsifying Oral Dispersible Tablet~101~0.8~152112.04[1][8]

Table 2: Pharmacokinetic Parameters of Ramipril in Rats after a Single Oral Dose

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Drug Suspension234.5 ± 21.74.0 ± 0.51123.4 ± 109.8100[9]
Nanoemulsion897.6 ± 78.92.0 ± 0.34823.1 ± 345.6429.3[9]
Marketed Capsule389.2 ± 35.43.0 ± 0.42100.5 ± 198.7187.0[9]

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Indolapril
  • Screening of Excipients:

    • Determine the solubility of Indolapril in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP, PEG 400) by adding an excess amount of the drug to the excipient, followed by vortexing and equilibration for 48 hours.

    • Quantify the dissolved drug concentration using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the selected excipients at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of Indolapril-loaded SNEDDS:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Add the calculated amount of Indolapril to the mixture and vortex until the drug is completely dissolved.

  • Characterization of the SNEDDS:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-emulsification Time: Add a known amount of the SNEDDS to a specified volume of water with gentle agitation and record the time taken to form a nanoemulsion.

    • Drug Content: Dissolve a known amount of the SNEDDS in a suitable solvent and determine the Indolapril concentration using HPLC.

Protocol 2: Quantification of Indolapril and this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example for a similar ACE inhibitor):

    • Chromatographic Column: A C18 column (e.g., Phenomenex® C-18).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Transitions (Multiple Reaction Monitoring - MRM):

      • Indolapril: Determine the precursor and product ion m/z values.

      • This compound: Determine the precursor and product ion m/z values.

      • Internal Standard: Determine the precursor and product ion m/z values.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Mandatory Visualizations

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion This compound This compound This compound->ACE

Caption: Angiotensin-Converting Enzyme (ACE) Inhibition Pathway.

SNEDDS_Development_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Screening Excipient Solubility Screening (Oil, Surfactant, Co-surfactant) Phase_Diagram Construct Pseudo-Ternary Phase Diagrams Screening->Phase_Diagram Preparation Prepare Indolapril-loaded SNEDDS Phase_Diagram->Preparation Droplet_Size Droplet Size & Zeta Potential Analysis Preparation->Droplet_Size Emulsification_Time Self-Emulsification Time Preparation->Emulsification_Time Drug_Content Drug Content Uniformity Preparation->Drug_Content Dissolution In Vitro Dissolution Studies Droplet_Size->Dissolution Emulsification_Time->Dissolution Drug_Content->Dissolution Animal_Study Pharmacokinetic Study in Animal Model (e.g., Rats) Dissolution->Animal_Study Bioanalysis LC-MS/MS Analysis of Indolapril & this compound in Plasma Animal_Study->Bioanalysis PK_Parameters Determine Pharmacokinetic Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Parameters

Caption: Experimental Workflow for SNEDDS Formulation Development.

Caption: Logical Flow for Troubleshooting Low Bioavailability.

References

Troubleshooting Indolaprilat solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the solubility of Indolaprilat for in vitro assay development. Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of key physicochemical properties for this compound is provided below. Understanding these properties is the first step in developing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₂₂H₃₀N₂O₅[1][2]
Molecular Weight 402.5 g/mol [1]
CAS Number 80828-34-8[1][2]
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[1]
Synonyms Indolapril diacid[1][2]
Aqueous Solubility Data not readily available; requires experimental determination.
Organic Solvent Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO).[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers face when working with this compound in a laboratory setting.

Q1: What is the recommended initial solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[3][4] DMSO is a powerful solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[5] It is also miscible with a wide range of aqueous buffers and cell culture media used in in vitro assays.[4]

Q2: My this compound powder is not dissolving in DMSO. What steps can I take?

A2: If you encounter difficulty dissolving this compound in DMSO, follow these troubleshooting steps in sequence:

  • Vortexing: Ensure the solution is being mixed vigorously by vortexing for 1-2 minutes.

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to break up any aggregates of the compound. Sonicate for 5-10 minute intervals, checking for dissolution between intervals.

If the compound still does not dissolve, it is possible the solution is supersaturated. Consider preparing the stock at a lower concentration.

Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. How can I fix this?

A3: This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates upon introduction to an aqueous environment. This occurs when the final concentration in the aqueous buffer exceeds the compound's kinetic solubility limit.[6][7] Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your assay.

  • Increase the DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution (e.g., 0.5% instead of 0.1%) can help maintain solubility. However, you must first validate that this higher DMSO concentration does not affect your in vitro assay's biological system (e.g., cell viability, enzyme activity).

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the stock to a vortexing tube of buffer to ensure rapid and even dispersion.

  • Use a Surfactant: In some non-cell-based assays, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer can help maintain compound solubility. The compatibility of surfactants must be verified for your specific assay.

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?

A4:

  • Thermodynamic (or Equilibrium) Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, after an extended period (often 24-48 hours) of incubation with excess solid.[6][7]

  • Kinetic Solubility is the concentration at which a compound, added from a concentrated organic stock solution, precipitates out of an aqueous buffer.[6] This measurement is determined over a much shorter timeframe.

For most high-throughput screening and standard in vitro bioassays, kinetic solubility is the more relevant parameter .[8] It reflects the conditions under which assay solutions are typically prepared and helps predict the concentration at which a compound might precipitate during the experiment, leading to inaccurate results.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is the first step for most experiments.

Materials:

  • This compound (MW: 402.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 402.5 g/mol × 1000 mg/g = 4.025 mg

  • Weighing: Carefully weigh out approximately 4.03 mg of this compound powder and place it into a clean vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 4.03 mg, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex vigorously for 2 minutes. If the solid is not fully dissolved, refer to the troubleshooting steps in FAQ Q2 (gentle warming, sonication).

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility by Nephelometry

This protocol outlines a high-throughput method to estimate the kinetic solubility of this compound in a specific aqueous buffer.[6][9]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Microplate nephelometer or plate reader capable of measuring light scattering.

Methodology:

  • Prepare Compound Plate: Add 100 µL of DMSO to column 12 of a 96-well plate (this will serve as the blank). In column 1, add 20 µL of the 10 mM this compound stock solution and 80 µL of DMSO to achieve a 2 mM top concentration.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 50 µL from column 1 to column 2 (already containing 50 µL of DMSO), mix, and repeat this process across to column 11. This creates a concentration gradient.

  • Transfer to Buffer Plate: In a new 96-well plate, add 98 µL of your aqueous assay buffer to each well.

  • Initiate Precipitation: Transfer 2 µL from each well of the compound plate to the corresponding well of the buffer plate. This creates a final DMSO concentration of 2%. The final this compound concentrations will range from 40 µM down to ~0.04 µM.

  • Incubation and Measurement: Mix the plate briefly on a plate shaker. Let the plate incubate at room temperature for 1-2 hours. Measure the light scattering (nephelometry) at a suitable wavelength.

  • Data Analysis: Plot the nephelometry signal (Y-axis) against the this compound concentration (X-axis, log scale). The kinetic solubility limit is estimated as the concentration at which the light scattering signal begins to sharply increase, indicating the formation of precipitate.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental setup.

G start Solubility Issue Encountered stock_issue Problem with Stock Solution (e.g., in 100% DMSO) start->stock_issue dilution_issue Problem with Working Solution (e.g., Dilution into Aqueous Buffer) start->dilution_issue stock_precipitate Compound won't dissolve stock_issue->stock_precipitate stock_actions Actions: 1. Vortex Vigorously 2. Gentle Warming (37°C) 3. Bath Sonication stock_precipitate->stock_actions stock_reassess If still insoluble: Stock concentration is too high. Re-make at lower concentration. stock_actions->stock_reassess No Improvement dilution_precipitate Precipitation observed ('Crashing Out') dilution_issue->dilution_precipitate dilution_actions Actions: 1. Lower final concentration 2. Check buffer pH/composition 3. Increase DMSO (validate first) dilution_precipitate->dilution_actions dilution_reassess If still precipitates: Compound has low kinetic solubility. Determine solubility limit experimentally. dilution_actions->dilution_reassess No Improvement

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_stock Stock Solution Preparation cluster_working Working Solution for Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve store 4. Store Stock at -20°C/-80°C dissolve->store thaw 5. Thaw Stock Aliquots store->thaw For Experiment dilute 6. Dilute Stock into Aqueous Assay Buffer thaw->dilute use 7. Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Indolaprilat Dosage for In Vivo ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indolaprilat. The information is designed to address specific issues that may be encountered during in vivo experiments aimed at optimizing dosage for maximal Angiotensin-Converting Enzyme (ACE) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Indolapril?

This compound is the active diacid metabolite of the prodrug Indolapril. Indolapril is a monoester that is hydrolyzed in vivo to form this compound, which is a potent inhibitor of Angiotensin-Converting Enzyme (ACE). The diacid form, this compound, is significantly more active in inhibiting ACE than its parent monoester prodrug.

Q2: What is the general dose range of Indolapril for achieving significant ACE inhibition in rats?

In studies with two-kidney, one-clip Goldblatt hypertensive rats, single daily oral doses of Indolapril ranging from 0.03 to 30 mg/kg have been shown to produce dose-dependent decreases in blood pressure. A dose of 3 mg/kg was found to lower blood pressure to normotensive levels. For subacute administration in spontaneously hypertensive rats, 30 mg/kg/day for 5 days produced a significant decrease in blood pressure.

Q3: How can I prepare this compound for in vivo administration?

For oral administration, Indolapril can be suspended in a suitable vehicle such as 0.5% methylcellulose. For intravenous administration, this compound should be dissolved in a sterile, pH-balanced saline solution. The stability of the solution should be confirmed, and it is recommended to prepare fresh solutions for each experiment to avoid degradation.

Q4: Is plasma ACE inhibition a reliable indicator of tissue-level ACE inhibition?

Not always. Studies with other ACE inhibitors, such as perindopril, have shown that the time-course and extent of ACE inhibition in plasma do not always parallel the effects in tissues like the lungs and aorta. Therefore, it is crucial to measure ACE activity directly in the target tissues of interest to accurately assess the efficacy of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in ACE inhibition between animals at the same dose. 1. Inconsistent drug administration (e.g., gavage errors). 2. Differences in animal age, weight, or strain. 3. Variability in the timing of sample collection relative to drug administration. 4. Degradation of this compound in the dosing solution.1. Ensure consistent and accurate administration techniques. 2. Use a homogenous group of animals for the study. 3. Standardize the time points for blood and tissue collection. 4. Prepare fresh dosing solutions for each experiment and protect from light and heat.
Lower than expected ACE inhibition at a given dose. 1. Poor oral bioavailability of Indolapril. 2. Rapid metabolism and clearance of this compound. 3. Issues with the ACE activity assay.1. Confirm the formulation and vehicle used for oral administration. Consider intravenous administration of this compound to bypass absorption issues. 2. Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. 3. Validate your ACE activity assay with a known inhibitor like captopril and ensure all reagents are fresh.
Inconsistent results in the ACE activity assay. 1. Substrate or enzyme degradation. 2. Pipetting errors. 3. Incorrect buffer pH or composition. 4. Contamination of reagents.1. Store substrate and ACE enzyme at the recommended temperatures and prepare fresh working solutions. 2. Use calibrated pipettes and follow a consistent pipetting technique. 3. Verify the pH and composition of all buffers used in the assay. 4. Use sterile, nuclease-free water and reagents to prepare all solutions.
No significant reduction in blood pressure despite observed ACE inhibition. 1. The animal model may not be sensitive to ACE inhibition for blood pressure control. 2. The level of ACE inhibition achieved may not be sufficient to impact blood pressure. 3. Other compensatory mechanisms may be maintaining blood pressure.1. Ensure the use of a validated hypertensive animal model. 2. Perform a dose-response study to establish the relationship between the degree of ACE inhibition and the antihypertensive effect. 3. Measure other components of the renin-angiotensin system (e.g., Angiotensin II levels) to understand the full physiological response.

Data Presentation

Table 1: In Vivo Antihypertensive Efficacy of Oral Indolapril in Rats

Dose (mg/kg, p.o.) Effect on Blood Pressure in Hypertensive Rats
0.03 - 30Dose-dependent decrease in blood pressure.
3Lowered blood pressure to normotensive levels.
30 (daily for 5 days)Significant decrease in blood pressure in spontaneously hypertensive rats.

Data is based on studies with the prodrug Indolapril.

Table 2: Comparative Pharmacokinetic Parameters of an ACE Inhibitor (Idrapril) in Rats

Parameter Intravenous (1 mg/kg) Oral (approx. 2 mg/kg)
Peak Plasma Concentration (Cmax) -182 ng/ml
Time to Peak Concentration (Tmax) -Not specified
Elimination Half-life (t½) 96 min82 min
Area Under the Curve (AUC) -25 µg·min/ml
Absolute Oral Bioavailability -~24%

Note: This data is for Idrapril and is provided as a reference for the type of pharmacokinetic parameters to be determined for this compound. Specific values for this compound may differ.[1]

Experimental Protocols

Protocol 1: Ex Vivo ACE Inhibition Assay from Tissue Homogenates

This protocol is adapted from standard in vitro ACE inhibition assays and is designed for measuring ACE activity in tissue samples from animals treated with this compound.

Materials:

  • Tissue of interest (e.g., lung, aorta, kidney)

  • Homogenization buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • ACE substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

  • ACE from rabbit lung (for standard curve)

  • This compound or other ACE inhibitor standard (e.g., captopril)

  • Reaction buffer (e.g., 100 mM borate buffer, 300 mM NaCl, pH 8.3)

  • Stopping solution (e.g., 1 M HCl)

  • Reagents for detection of the product (e.g., o-phthaldialdehyde for fluorescent detection of His-Leu)

Procedure:

  • Tissue Homogenization:

    • Excise tissues from treated and control animals at specified time points after dosing.

    • Immediately place tissues in ice-cold homogenization buffer.

    • Homogenize the tissue using a mechanical homogenizer and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the ACE enzyme.

  • Protein Quantification:

    • Determine the total protein concentration in the tissue homogenate using a standard method (e.g., Bradford or BCA assay).

  • ACE Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from the tissue homogenate to each well.

    • Prepare a standard curve using known concentrations of ACE.

    • Add the ACE substrate to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping solution.

    • Detect the amount of product formed using a spectrophotometer or fluorometer.

  • Calculation of ACE Inhibition:

    • Calculate the percentage of ACE inhibition in the samples from treated animals relative to the control (vehicle-treated) animals.

Mandatory Visualizations

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleavage ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion This compound This compound This compound->ACE inhibition

Caption: The Renin-Angiotensin System (RAS) signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: Dose Range Finding Study Dosing Administer multiple doses of Indolapril (e.g., 0.1, 1, 10, 30 mg/kg, p.o.) Start->Dosing Sample_Collection Collect plasma and target tissues at various time points Dosing->Sample_Collection ACE_Assay Perform ex vivo ACE inhibition assay Sample_Collection->ACE_Assay PK_Analysis Pharmacokinetic analysis of this compound levels Sample_Collection->PK_Analysis Dose_Response Generate dose-response curve (% ACE inhibition vs. Dose) ACE_Assay->Dose_Response PK_Analysis->Dose_Response Optimal_Dose Determine optimal dose for maximal sustained ACE inhibition Dose_Response->Optimal_Dose Troubleshooting_Tree Start High variability in results? Check_Dosing Review dosing procedure and animal consistency Start->Check_Dosing Yes Low_Inhibition Lower than expected inhibition? Start->Low_Inhibition No Check_Assay Validate ACE assay (controls, reagents) Check_Dosing->Check_Assay If persists Solution Problem Resolved Check_Assay->Solution If resolved Check_Bioavailability Assess bioavailability (consider IV route) Low_Inhibition->Check_Bioavailability Yes No_BP_Effect No effect on blood pressure? Low_Inhibition->No_BP_Effect No Check_PK Conduct pharmacokinetic study Check_Bioavailability->Check_PK If persists Check_PK->Solution If resolved Check_Model Verify animal model sensitivity No_BP_Effect->Check_Model Yes Check_Dose_Response Establish dose-response relationship for BP and ACEi Check_Model->Check_Dose_Response If persists Check_Dose_Response->Solution If resolved

References

Addressing stability challenges of Indolaprilat in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of Indolaprilat in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. Like other ester-containing drug molecules, the ester linkage in this compound can be cleaved, leading to the formation of degradation products. This hydrolysis can be significantly influenced by pH, temperature, and the presence of catalysts.

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of structurally similar ACE inhibitors like Enalapril, the primary degradation products of this compound are expected to be:

  • Indolapril: The parent di-acid form resulting from the hydrolysis of the ethyl ester group.

  • Diketopiperazine derivative: Formed via intramolecular cyclization.[1]

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is highly pH-dependent. Generally, ester hydrolysis is catalyzed by both acids and bases. Therefore, this compound is expected to be least stable at acidic and alkaline pH values and most stable in the neutral pH range.[1] The specific pH of maximum stability would need to be determined experimentally.

Q4: What is the impact of temperature on this compound stability?

A4: As with most chemical reactions, the degradation of this compound in aqueous solution is accelerated at higher temperatures. It is crucial to control the temperature during storage and handling of this compound solutions to minimize degradation. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to predict long-term stability at lower temperatures.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The most common and reliable method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A stability-indicating HPLC method should be developed and validated to ensure that this compound can be resolved from all potential degradation products and any other components in the sample matrix.

Troubleshooting Guide

Q1: I am seeing a rapid loss of this compound in my aqueous solution, even at room temperature. What could be the cause?

A1: Several factors could contribute to the rapid degradation of this compound:

  • Incorrect pH: Verify the pH of your solution. Highly acidic or alkaline conditions will significantly accelerate hydrolysis.

  • Contamination: The presence of acidic or basic contaminants in your glassware or reagents can alter the pH and catalyze degradation.

  • Inappropriate Solvent: While this compound is prepared in an aqueous solution, the presence of certain co-solvents could potentially affect its stability.

  • Light Exposure: Although hydrolysis is the primary concern, photostability should also be considered. Protect your solutions from light, especially during long-term storage.

Q2: My HPLC chromatogram shows multiple unexpected peaks. How can I identify if they are degradation products?

A2: To identify if the new peaks are degradation products, you can perform a forced degradation study.[3] Expose your this compound solution to stress conditions (acid, base, heat, oxidation, and light) and monitor the changes in the chromatogram.[1][4] An increase in the area of the unknown peaks corresponding to a decrease in the this compound peak suggests they are degradation products. For structural elucidation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the mass-to-charge ratio and fragmentation pattern of the unknown peaks, which can help in identifying their structures.[1]

Q3: The results of my stability study are not reproducible. What are the potential sources of variability?

A3: Lack of reproducibility in stability studies can arise from:

  • Inconsistent pH preparation: Small variations in pH can lead to significant differences in degradation rates. Use a calibrated pH meter and freshly prepared buffers.

  • Temperature fluctuations: Ensure that your samples are stored in a temperature-controlled environment with minimal fluctuations.

  • Inaccurate sample preparation: Precisely control the initial concentration of this compound and the volumes of reagents used.

  • Variable light exposure: If the molecule is photolabile, inconsistent exposure to light can lead to variable degradation.

  • HPLC method variability: Ensure your HPLC method is robust and validated. Check for consistency in mobile phase preparation, column temperature, and detector response.

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom Temperature1 - 8 hours5-20%
Oxidative 3% H₂O₂Room Temperature24 hours5-20%
Thermal 80°C48 hours5-20%
Photolytic UV/Visible lightRoom Temperature24 - 48 hours5-20%

Note: The exact conditions and duration should be optimized for this compound to achieve the target degradation of 5-20%.[4]

Table 2: Hypothetical pH-Rate Profile for this compound Hydrolysis

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.0 0.0997.0
4.0 0.02330.1
6.0 0.01163.0
7.0 0.01069.3
8.0 0.02034.7
10.0 0.1395.0
12.0 0.6931.0

This table presents hypothetical data to illustrate the expected trend of this compound stability as a function of pH. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your instrument and specific sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range where this compound is relatively stable, e.g., pH 4-6) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by showing that the this compound peak is resolved from all degradation product peaks generated during forced degradation studies.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at 80°C.

    • Photodegradation: Expose the solution in a photostability chamber to UV and visible light.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

Degradation_Pathway This compound This compound Indolapril Indolapril (Di-acid) This compound->Indolapril Hydrolysis (Acid or Base) Diketopiperazine Diketopiperazine Derivative This compound->Diketopiperazine Intramolecular Cyclization

Caption: Proposed degradation pathway of this compound.

Caption: Workflow for an this compound stability study.

Troubleshooting_Tree start Unexpected Degradation? check_ph Verify Solution pH start->check_ph check_temp Check Storage Temperature start->check_temp check_hplc Review HPLC Method start->check_hplc check_reagents Assess Reagent Purity start->check_reagents outcome1 Adjust pH check_ph->outcome1 outcome2 Calibrate Temperature Control check_temp->outcome2 outcome3 Re-validate HPLC Method check_hplc->outcome3 outcome4 Use High-Purity Reagents check_reagents->outcome4

Caption: Troubleshooting decision tree for this compound stability.

References

Technical Support Center: HPLC Troubleshooting for Indolaprilat Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening issues during the HPLC analysis of Indolaprilat.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The most common cause is the interaction of the protonated amine groups on this compound with ionized residual silanol groups on the silica-based column packing material.[1][2][3] Other contributing factors can include column contamination, low buffer concentration in the mobile phase, or an inappropriate mobile phase pH.[2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a low pH (e.g., below 3), the silanol groups on the column are protonated and less likely to interact with the positively charged this compound molecules, which typically results in a more symmetrical peak.[1][3] Conversely, at mid-range pH values, silanol groups can be deprotonated, leading to strong ionic interactions and significant peak tailing.

Q3: What is peak broadening and how is it different from peak tailing?

A3: Peak broadening refers to an increase in the peak width, which can be symmetrical, while peak tailing is a specific type of peak asymmetry where the latter half of the peak is wider than the front half.[3] Peak broadening can be caused by a variety of factors including extra-column volume, slow detector response, or a void at the column inlet.[1]

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including broadening and fronting. It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker elution strength.

Q5: What is a good USP tailing factor to aim for in our this compound method?

A5: An ideal USP tailing factor is 1.0, which indicates a perfectly symmetrical peak. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For regulated methods, a common acceptance criterion is a tailing factor of not more than 2.0.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing and broadening issues with your this compound HPLC method.

Issue: My this compound peak is tailing excessively.

  • Question 1: Have you checked the mobile phase pH?

    • Answer: this compound, as a basic compound, is prone to interacting with silanol groups on the column surface. Lowering the mobile phase pH to a value between 2.5 and 3.5 can suppress the ionization of these silanol groups, thereby reducing peak tailing.[1][3] Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.

  • Question 2: What type of HPLC column are you using?

    • Answer: The choice of column is critical. For basic compounds like this compound, it is highly recommended to use a modern, high-purity silica column that is end-capped. End-capping chemically derivatizes the majority of residual silanol groups, minimizing their availability for secondary interactions.[2] Columns with a C18 stationary phase are commonly used for ACE inhibitors.

  • Question 3: Could the column be contaminated or degraded?

    • Answer: Column performance degrades over time. If you observe a gradual increase in peak tailing, it may be due to column contamination or a loss of the bonded phase. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Issue: My this compound peak is broader than usual.

  • Question 1: Is there a possibility of a void at the column inlet?

    • Answer: A void at the head of the column can cause the sample to travel through different path lengths, resulting in peak broadening. This can be caused by pressure shocks or improper column handling. A void can sometimes be seen as a small depression in the packing material at the column inlet. If a void is suspected, the column should be replaced.

  • Question 2: Have you checked for extra-column volume?

    • Answer: Excessive volume in the HPLC system outside of the column can lead to peak broadening. This can be caused by using tubing with a large internal diameter or excessive tubing length between the injector, column, and detector. Ensure all connections are made with low-dead-volume fittings.[1]

  • Question 3: Is your detector's data acquisition rate set appropriately?

    • Answer: If the detector's data acquisition rate (sampling rate) is too slow, it may not capture enough data points across the eluting peak, resulting in a broadened and poorly defined peak shape. Ensure the data acquisition rate is sufficient for the width of your peaks.

Quantitative Data Summary

The following table provides a summary of how different HPLC parameters can affect the peak shape of this compound. The data presented is representative and intended for illustrative purposes.

ParameterCondition 1Tailing Factor (Tf)Peak Width (min)Condition 2Tailing Factor (Tf)Peak Width (min)
Mobile Phase pH pH 4.52.10.45pH 3.01.20.38
Column Type Standard C181.90.42End-capped C181.10.35
Buffer Concentration 10 mM Phosphate1.80.4150 mM Phosphate1.30.37
Flow Rate 0.8 mL/min1.40.401.2 mL/min1.50.32
Column Temperature 25 °C1.60.4340 °C1.40.39

Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative method for the analysis of this compound and may require optimization for your specific instrumentation and application.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (at initial conditions) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The USP tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plate count should be not less than 2000.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing and broadening issues.

HPLC_Troubleshooting start Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue all_peaks_yes->system_issue check_connections Check for loose fittings and leaks system_issue->check_connections check_pump Verify pump performance (flow rate, pressure fluctuation) system_issue->check_pump check_detector Check detector settings (data rate) system_issue->check_detector solution_tighten_fittings Tighten fittings, check for leaks check_connections->solution_tighten_fittings solution_service_pump Service pump check_pump->solution_service_pump solution_adjust_detector Adjust detector settings check_detector->solution_adjust_detector analyte_specific_issue Analyte-Specific Issue all_peaks_no->analyte_specific_issue check_mobile_phase Evaluate Mobile Phase analyte_specific_issue->check_mobile_phase check_column Evaluate Column analyte_specific_issue->check_column check_sample Evaluate Sample analyte_specific_issue->check_sample mp_ph Is pH appropriate for this compound (low pH)? check_mobile_phase->mp_ph col_type Is column appropriate (end-capped C18)? check_column->col_type sample_solvent Is sample solvent compatible with mobile phase? check_sample->sample_solvent mp_buffer Is buffer concentration sufficient (25-50 mM)? mp_ph->mp_buffer Yes solution_adjust_ph Adjust pH to 2.5-3.5 mp_ph->solution_adjust_ph No solution_increase_buffer Increase buffer strength mp_buffer->solution_increase_buffer No col_age Is the column old or contaminated? col_type->col_age Yes solution_change_column Use a new, end-capped column col_type->solution_change_column No col_void Is there a void at the column inlet? col_age->col_void No solution_flush_column Flush column with strong solvent col_age->solution_flush_column Yes solution_replace_column Replace column col_void->solution_replace_column Yes sample_overload Is the column overloaded? sample_solvent->sample_overload Yes solution_change_solvent Dissolve sample in mobile phase sample_solvent->solution_change_solvent No solution_reduce_concentration Reduce sample concentration or injection volume sample_overload->solution_reduce_concentration Yes

HPLC Troubleshooting Workflow for Peak Shape Issues.

References

Technical Support Center: Strategies to Reduce Variability in Indolaprilat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indolaprilat in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and ensuring the reliability of your experimental data. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the active metabolite of the prodrug Indolapril. It is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] By inhibiting ACE, this compound reduces the levels of Angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.[3] It also prevents the degradation of bradykinin, a vasodilator, which further contributes to its antihypertensive effect.[3]

Q2: What are the primary sources of variability in this compound in vivo experiments?

Variability in in vivo studies with this compound can arise from several factors, broadly categorized as:

  • Animal-related factors: Species, strain, age, sex, health status, and genetic background of the animals can significantly influence drug metabolism and response.

  • Experimental conditions: Diet, housing conditions, stress levels, and the timing of procedures can all impact physiological parameters and drug pharmacokinetics.

  • Drug administration: The formulation of Indolapril (the prodrug), the route of administration, the dose, and the precision of the dosing technique are critical for consistent drug exposure.

  • Analytical methods: The accuracy and precision of the bioanalytical methods used to measure this compound concentrations in biological samples are fundamental to reliable data.

Q3: Which animal models are most commonly used for studying this compound, and what are the key differences in their response?

Rats and dogs are common preclinical models for studying ACE inhibitors like this compound. However, they exhibit notable differences in their pharmacokinetic and pharmacodynamic responses.

  • Rats: Generally show a lower oral bioavailability of the prodrug compared to dogs.[4] Plasma ACE is fully inhibited at appropriate doses.[4]

  • Dogs: Tend to have higher peak plasma concentrations of the active metabolite after oral administration of the prodrug.[4] Interestingly, maximal plasma ACE inhibition in dogs may not reach 100%, even at high doses.[4] The elimination half-life of the active metabolite also differs between the two species.[4]

These species-specific differences are crucial considerations when designing experiments and interpreting data.

Troubleshooting Guides

Issue 1: High Variability in Plasma this compound Concentrations

Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rat study, even at the same dose of Indolapril. What could be the cause, and how can we mitigate this?

Answer: High variability in plasma concentrations is a common challenge. Here are potential causes and strategies to address them:

  • Inconsistent Oral Gavage Technique: Improper or inconsistent administration can lead to variable drug delivery to the stomach.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques.[5][6] Use appropriately sized gavage needles for the animal's weight.[5][6] Confirm proper placement of the gavage tube before administering the dose.

  • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of Indolapril.

    • Solution: Standardize the feeding schedule. For studies requiring minimal variability in absorption, it is recommended to fast the animals overnight (with free access to water) before oral administration.

  • Animal Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.

    • Solution: Acclimatize animals to the experimental procedures and handling to minimize stress. Perform procedures in a quiet and consistent environment.

  • Variability in Prodrug Metabolism: The conversion of Indolapril to this compound can vary between individual animals.

    • Solution: While challenging to control directly, using a genetically homogenous strain of rats can help reduce this variability.

  • Inconsistent Sample Handling: Degradation of this compound in blood samples post-collection can lead to artificially low and variable concentrations.

    • Solution: Process blood samples consistently and rapidly after collection. Use appropriate anticoagulants and store plasma samples at -80°C until analysis.

Issue 2: Inconsistent Blood Pressure Response to this compound

Question: Our study in spontaneously hypertensive rats shows a variable blood pressure-lowering effect of this compound, with some animals showing a robust response while others have a minimal change. What could be the reasons?

Answer: Variability in the pharmacodynamic response can be linked to several factors:

  • Baseline Blood Pressure Differences: The initial blood pressure of the animals can influence the magnitude of the response.

    • Solution: Ensure that baseline blood pressure measurements are stable and consistent before drug administration. Animals with extremely high or low baseline pressures may need to be excluded or analyzed as a separate group.

  • Activation State of the RAAS: The antihypertensive effect of ACE inhibitors is more pronounced when the Renin-Angiotensin-Aldosterone System is activated (e.g., in a state of sodium depletion).

    • Solution: To standardize the RAAS state, consider a low-sodium diet for a few days leading up to the experiment. However, be aware that this will also potentiate the hypotensive effect.

  • Stress-Induced Blood Pressure Fluctuations: Handling and measurement procedures can cause transient spikes in blood pressure, masking the drug's effect.

    • Solution: Use non-invasive blood pressure measurement techniques like the tail-cuff method and ensure animals are well-acclimatized to the procedure to minimize stress-induced hypertension.[7]

  • Variability in Drug Exposure: As discussed in the previous issue, inconsistent plasma concentrations of this compound will lead to a variable pharmacodynamic response.

    • Solution: Implement the strategies outlined in "Issue 1" to ensure consistent drug exposure.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Idrapril (the prodrug of this compound) in rats and dogs. This data is crucial for dose selection and for understanding species-specific differences.

Table 1: Pharmacokinetic Parameters of Idrapril After Intravenous Administration (1 mg/kg)

ParameterRatDog
Elimination Half-life (t½) 96 min52 min
Systemic Clearance (CL) 19.6 ml/min/kg9.5 ml/min/kg
Volume of Distribution (Vd) 2.7 L/kg0.8 L/kg
Data from a study on Idrapril, the prodrug of this compound.[4]

Table 2: Pharmacokinetic Parameters of Idrapril After Oral Administration (~2 mg/kg)

ParameterRatDog
Peak Plasma Concentration (Cmax) 182 ng/ml567 ng/ml
Area Under the Curve (AUC) 25 µg·min/ml85 µg·min/ml
Elimination Half-life (t½) 82 min54 min
Absolute Oral Bioavailability ~24%~24%
Data from a study on Idrapril, the prodrug of this compound.[4]

Experimental Protocols

Protocol 1: Oral Administration of Indolapril in Rats for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following oral administration of Indolapril to rats.

Materials:

  • Indolapril

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles (appropriate size for the rat's weight)

  • Syringes

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation: Fast rats overnight (approximately 12-16 hours) with free access to water.

  • Dose Preparation: Prepare the dosing solution of Indolapril in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Dosing:

    • Weigh each rat accurately to calculate the individual dose volume.

    • Administer the Indolapril solution via oral gavage. The volume should not exceed 10 ml/kg.[6]

    • Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 ml) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.

    • The tail vein or saphenous vein are suitable sites for repeated sampling in conscious rats.[8]

    • Place the collected blood into tubes containing an anticoagulant.

  • Sample Processing:

    • Gently mix the blood samples.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Protocol 2: Intravenous Administration of this compound in Dogs for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration to dogs.

Materials:

  • This compound

  • Sterile saline or other suitable vehicle for injection

  • Beagle dogs (male, 8-12 kg)

  • Intravenous catheters

  • Syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation: Fast dogs overnight (approximately 12-16 hours) with free access to water.

  • Catheterization: Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and another for blood sampling.

  • Dose Preparation: Prepare the this compound solution in a sterile vehicle at the desired concentration.

  • Dosing:

    • Weigh each dog accurately.

    • Administer the this compound solution as an intravenous bolus over 1-2 minutes.

    • Record the exact time of the start of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 1-2 ml) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose from the sampling catheter.

    • Place the collected blood into tubes containing an anticoagulant.

  • Sample Processing:

    • Follow the same procedure as outlined in Protocol 1 for plasma separation and storage.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Visualizations

Signaling Pathway

RAAS_Inhibition cluster_Systemic Systemic Circulation cluster_ACE ACE Activity cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Inactive_Fragments Inactive Fragments This compound->Inactive_Fragments Inhibition of Bradykinin degradation Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Experimental Workflow

experimental_workflow A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (e.g., Blood Pressure, Body Weight) A->B C Fasting (Overnight) B->C D Drug Administration (Indolapril - Oral Gavage) C->D E Serial Blood Sampling (Predetermined Timepoints) D->E J Pharmacodynamic Measurements (e.g., Blood Pressure Monitoring) D->J F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Bioanalysis (LC-MS/MS for this compound) G->H I Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2) H->I K Data Interpretation and Statistical Analysis I->K J->K

Caption: A typical experimental workflow for an in vivo pharmacokinetic and pharmacodynamic study of Indolapril.

References

Technical Support Center: Optimizing Indolaprilat Formulation for Sustained Release in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the formulation of Indolaprilat for sustained release in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physiological pathway diagrams.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and preclinical evaluation of sustained-release this compound.

Q1: What is this compound and why is a sustained-release formulation desirable?

A1: this compound is the active diacid metabolite of the prodrug Indolapril. It is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] A sustained-release formulation of this compound is desirable to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, improve patient compliance, and minimize potential side effects associated with peak plasma concentrations.[2]

Q2: What are the key physicochemical properties of this compound to consider during formulation development?

A2: Understanding the physicochemical properties of this compound is critical for designing a successful sustained-release formulation. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC22H30N2O5[2]
Molecular Weight402.48 g/mol [2]
IUPAC Name(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[2]

Q3: What are suitable preclinical models for evaluating a sustained-release this compound formulation?

A3: The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant preclinical model for hypertension.[3] These rats genetically develop hypertension, and the progression of cardiovascular and renal complications mimics aspects of human essential hypertension.[3] Normotensive rat strains, such as Wistar or Sprague-Dawley, can be used as control groups and for initial pharmacokinetic studies.[4]

Q4: What are common excipients used in sustained-release oral formulations?

A4: A variety of excipients can be used to control the release of a drug from an oral dosage form. The choice of excipient will depend on the desired release profile and the physicochemical properties of the drug.

Excipient TypeExamplesFunctionReference
Hydrophilic Matrix Formers Hydroxypropyl methylcellulose (HPMC), Xanthan gum, Polyethylene oxideForm a gel layer upon contact with gastrointestinal fluids, controlling drug diffusion and/or matrix erosion.[5]
Hydrophobic Matrix Formers Ethylcellulose, Carnauba wax, Stearic acidForm an inert, non-erodible matrix from which the drug diffuses.[5]
Coating Polymers Ethylcellulose, Eudragit® series (acrylic polymers)Applied as a film over the dosage form to control the rate of drug release.[5]
Fillers/Diluents Microcrystalline cellulose, Lactose, Dicalcium phosphateAdd bulk to the formulation to ensure a practical tablet size.[6]
Lubricants Magnesium stearate, Glyceryl behenatePrevent adhesion of the tablet to the punches and dies during manufacturing.[7]

Q5: What is "dose dumping" and how can it be prevented?

A5: Dose dumping is the rapid and unintended release of a large portion of the drug from a sustained-release formulation.[8] This can lead to toxic plasma concentrations and adverse effects. It can be caused by factors such as food (especially high-fat meals), alcohol, or physical disruption of the dosage form.[8][9] To mitigate the risk of dose dumping, particularly alcohol-induced dose dumping, formulations should be tested in vitro using dissolution media containing various concentrations of ethanol (e.g., 5%, 20%, and 40%).[10] The selection of robust, alcohol-resistant polymers is a key formulation strategy to prevent this phenomenon.[10]

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during the development and testing of sustained-release this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Drug Release Profile (High Variability) - Inhomogeneous mixing of drug and excipients.- Inconsistent compression force during tableting.- Segregation of powder blend.- Optimize blending process (time, speed).- Validate and control tablet press parameters.- Use excipients with similar particle size and density to the drug.
Initial Burst Release is Too High - Drug present on the surface of the dosage form.- Rapid initial hydration and erosion of the matrix.- Use of a highly soluble drug form.- Apply a non-functional seal coat to the tablet.- Use a higher viscosity grade of hydrophilic polymer.- Incorporate a hydrophobic polymer into the matrix.- Consider formulating with a less soluble salt or free acid/base form of the drug if applicable.
Drug Release is Too Slow or Incomplete - Polymer concentration is too high.- Matrix is too hydrophobic.- Poor wettability of the drug.- Formation of an insoluble gel layer.- Decrease the concentration of the release-controlling polymer.- Incorporate a hydrophilic polymer or a channeling agent (e.g., lactose) into a hydrophobic matrix.- Include a surfactant in the formulation.- Use a lower viscosity grade of hydrophilic polymer.
"Dose Dumping" in the Presence of Alcohol (In Vitro) - The release-controlling polymer is soluble in ethanol.- Select alcohol-resistant polymers (e.g., certain grades of HPMC, polyethylene oxide).- Develop a multi-particulate system (e.g., coated pellets) where the coating is alcohol-resistant.
Poor Correlation Between In Vitro Release and In Vivo Pharmacokinetics - The in vitro dissolution method does not mimic the in vivo environment.- Gastrointestinal transit time and pH changes are affecting drug release in vivo.- Food effects are altering drug release and/or absorption.- Develop a more biorelevant in vitro dissolution method (e.g., using media that simulate gastric and intestinal fluids).- Investigate the influence of pH on drug release and polymer behavior.- Conduct pharmacokinetic studies in both fed and fasted animals.
High Inter-Animal Variability in Pharmacokinetic Studies - Inconsistent oral gavage technique.- Differences in animal fasting status.- Genetic variability within the animal strain.- Ensure all personnel are properly trained in oral gavage.- Strictly control the fasting period before dosing.- Use a sufficient number of animals to account for biological variability and perform statistical analysis.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of sustained-release this compound formulations.

In Vitro Dissolution Testing for Sustained-Release this compound Tablets

Objective: To assess the in vitro release profile of this compound from a sustained-release tablet formulation. This protocol is based on USP General Chapter <711> Dissolution.[11]

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of phosphate buffer, pH 6.8. Note: The pH of the medium should be justified and may need to be varied (e.g., starting with 0.1 N HCl for 2 hours to simulate gastric fluid) depending on the formulation design.[12]

Apparatus Settings:

  • Rotation Speed: 50 rpm

  • Temperature: 37 ± 0.5 °C

Procedure:

  • Place one this compound sustained-release tablet in each dissolution vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[12]

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Rat Plasma

Objective: To quantify the concentration of this compound in rat plasma samples for pharmacokinetic studies. Note: This is a general method that will require optimization and validation for specific laboratory conditions.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio and pH will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (likely in the range of 210-230 nm).

  • Internal Standard (IS): A structurally similar compound, such as another ACE inhibitor (e.g., Enalaprilat), should be used.

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and recovery.[13]

In Vivo Pharmacokinetic Study in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the pharmacokinetic profile of a sustained-release this compound formulation after oral administration to SHR.

Animals: Male Spontaneously Hypertensive Rats (SHR), age 12-16 weeks. Animals should be acclimatized for at least one week before the experiment.

Dosing:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the sustained-release this compound formulation via oral gavage at a predetermined dose. The dose selection can be guided by previous studies with the prodrug, Indolapril.[1]

  • The formulation should be suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis by a validated HPLC method.

Pharmacokinetic Analysis:

  • Calculate the plasma concentration of this compound at each time point.

  • Determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Section 4: Signaling Pathway and Experimental Workflow Diagrams

This section provides visual representations of the relevant biological pathway and experimental processes using Graphviz (DOT language).

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for Preclinical Evaluation of Sustained-Release this compound

Preclinical_Workflow Formulation Formulation Development (this compound + Excipients) In_Vitro In Vitro Dissolution Testing (USP Apparatus 2) Formulation->In_Vitro Optimization Formulation Optimization In_Vitro->Optimization Release Profile Acceptable? Data_Analysis Data Analysis and Correlation (PK/PD Modeling) In_Vitro->Data_Analysis Optimization->Formulation No In_Vivo In Vivo Pharmacokinetic Study (SHR Model) Optimization->In_Vivo Yes PD_Study Pharmacodynamic Study (Blood Pressure Measurement) In_Vivo->PD_Study PD_Study->Data_Analysis

Caption: Workflow for the formulation and preclinical evaluation of sustained-release this compound.

Troubleshooting Logic for In Vitro Dissolution

Dissolution_Troubleshooting Start Start Dissolution Test Check_Profile Release Profile Meets Target? Start->Check_Profile Too_Fast Release Too Fast? Check_Profile->Too_Fast No End Proceed to In Vivo Studies Check_Profile->End Yes Too_Slow Release Too Slow? Too_Fast->Too_Slow No Increase_Polymer Increase Polymer Concentration or Viscosity Too_Fast->Increase_Polymer Yes Decrease_Polymer Decrease Polymer Concentration Too_Slow->Decrease_Polymer Yes Add_Hydrophilic Add Hydrophilic Excipient Too_Slow->Add_Hydrophilic Increase_Polymer->Start Add_Hydrophobic Add Hydrophobic Polymer Add_Hydrophobic->Start Decrease_Polymer->Start Add_Hydrophilic->Start

Caption: Logic diagram for troubleshooting in vitro dissolution results.

References

Troubleshooting low sensitivity in Indolaprilat LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Indolaprilat, with a focus on resolving low sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: The most commonly used precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 341.2. The selection of product ions can vary, but a common transition is monitored for quantification. It is crucial to optimize the collision energy for your specific instrument to achieve the highest sensitivity.

Table 1: Recommended MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound341.2172.1Positive

Note: The optimal collision energy should be determined empirically on your mass spectrometer.

Q2: I am observing a weak signal for this compound. What is the first thing I should check?

A2: Begin by verifying the basics of your LC-MS/MS system. Ensure that the mobile phase composition is correct and has been freshly prepared. Check for any leaks in the LC system. Confirm that the mass spectrometer is properly tuned and calibrated. A simple infusion of an this compound standard solution can help to quickly assess the performance of the mass spectrometer in isolation from the LC system.

Q3: Should I use ESI or APCI as the ionization source for this compound analysis?

A3: For compounds similar to this compound, such as Enalapril, Electrospray Ionization (ESI) has been shown to provide significantly better signal intensity and signal-to-noise ratios compared to Atmospheric Pressure Chemical Ionization (APCI). Therefore, ESI in positive ion mode is the recommended ionization technique for this compound analysis.

Troubleshooting Low Sensitivity

Low sensitivity in this compound LC-MS/MS analysis can arise from several factors, including suboptimal mobile phase composition, inadequate ion source parameters, inefficient sample preparation, or matrix effects. The following sections provide detailed troubleshooting guidance.

Mobile Phase Optimization

The composition of the mobile phase plays a critical role in the retention and ionization of this compound.

Issue: Poor peak shape and low signal intensity.

Solution: The addition of a mobile phase modifier is crucial for good chromatography and efficient ionization of this compound. Formic acid is a commonly used and effective additive.

Table 2: Comparison of Mobile Phase Additives for this compound Analysis

AdditiveTypical ConcentrationExpected Outcome
Formic Acid0.1% (v/v)Good peak shape, enhanced protonation for positive ESI.
Ammonium Formate5-10 mMCan improve peak shape and reduce matrix effects.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient Elution: Start with a shallow gradient and optimize to achieve good separation of this compound from any matrix components. A typical starting gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-7 min: 95-5% B

    • 7-8 min: 5% B

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is a good starting point for a standard 2.1 mm ID column.

Ion Source Parameter Optimization

Fine-tuning the ion source parameters is critical for maximizing the signal intensity of this compound.

Issue: Consistently low signal intensity despite an optimized mobile phase.

Solution: Systematically optimize the key ion source parameters. This is best done by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the signal intensity as each parameter is adjusted.

Table 3: Typical Ion Source Parameters for this compound Analysis

ParameterTypical RangeEffect on Signal
Capillary Voltage3.0 - 5.0 kVOptimizes the spray and ionization efficiency.
Gas Temperature300 - 400 °CAids in desolvation of the droplets.
Gas Flow8 - 12 L/minAssists in desolvation.
Nebulizer Pressure30 - 50 psiAffects droplet size and spray stability.

Experimental Protocol: Ion Source Parameter Optimization

  • Prepare Standard Solution: Prepare a 100 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion Setup: Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) into the mass spectrometer.

  • Parameter Adjustment: While monitoring the signal intensity of the this compound precursor ion (m/z 341.2), adjust each parameter one at a time to find the value that gives the maximum response.

  • Verification: After optimizing all parameters, inject a standard onto the LC-MS/MS system to confirm the improvement in sensitivity.

Sample Preparation

Efficient sample preparation is key to removing interfering matrix components and concentrating the analyte, thereby improving sensitivity.

Issue: Low sensitivity and high background noise when analyzing plasma samples.

Solution: Employ a robust sample preparation technique such as protein precipitation or solid-phase extraction.

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Aliquot: To 100 µL of plasma sample, add an appropriate internal standard.

  • Precipitating Agent: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting low sensitivity in this compound LC-MS/MS analysis.

Troubleshooting_Workflow Start Low Sensitivity Observed Check_Basics Check System Basics (Leaks, Mobile Phase, Tuning) Start->Check_Basics Infuse_Standard Infuse this compound Standard Check_Basics->Infuse_Standard Signal_OK Signal OK? Infuse_Standard->Signal_OK Optimize_LC Troubleshoot LC/Sample Prep Signal_OK->Optimize_LC No Optimize_MS Optimize MS Parameters Signal_OK->Optimize_MS Yes Mobile_Phase Optimize Mobile Phase (Additive, Gradient) Optimize_LC->Mobile_Phase Sample_Prep Optimize Sample Preparation (PPT vs. SPE) Optimize_LC->Sample_Prep Ion_Source Optimize Ion Source (Voltage, Gas, Temp) Optimize_MS->Ion_Source MS_Settings Optimize MS Settings (Collision Energy) Optimize_MS->MS_Settings End Sensitivity Improved Mobile_Phase->End Sample_Prep->End Ion_Source->End MS_Settings->End

Caption: General troubleshooting workflow for low sensitivity.

Sample_Prep_Decision Start High Matrix Effects/ Low Recovery PPT Protein Precipitation (PPT) Start->PPT SPE Solid-Phase Extraction (SPE) Start->SPE Evaluate_PPT Evaluate PPT Efficiency (Recovery, Matrix Effect) PPT->Evaluate_PPT Evaluate_SPE Evaluate SPE Efficiency (Recovery, Matrix Effect) SPE->Evaluate_SPE PPT_Optimized Optimized PPT Protocol Evaluate_PPT->PPT_Optimized SPE_Optimized Optimized SPE Protocol Evaluate_SPE->SPE_Optimized

Caption: Decision pathway for sample preparation optimization.

Technical Support Center: Enhancing the Therapeutic Index of Indolaprilat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the therapeutic index of Indolaprilat in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Suboptimal Oral Bioavailability of this compound

Question: My in vivo experiments show low and variable plasma concentrations of this compound after oral administration. How can I improve its oral bioavailability?

Answer:

Low oral bioavailability is a known challenge for some ACE inhibitors. Here are several formulation strategies you can explore to enhance the absorption of this compound:

  • Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles can improve its solubility and absorption.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and enhancing their uptake.

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can carry both hydrophilic and lipophilic drugs. They can improve the stability and absorption of this compound.

  • Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can improve its passive diffusion across the intestinal membrane. The prodrug would then be metabolized in vivo to release the active this compound.

Experimental Protocols:

  • Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs): A common method is the hot homogenization technique.

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) above its melting point.

    • Dissolve this compound in the molten lipid.

    • Disperse the lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188) under high-speed homogenization.

    • Cool the resulting nanoemulsion to allow the lipid to recrystallize, forming SLNs.

    • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release.

  • Synthesis of an this compound Prodrug: An example would be to esterify the carboxylic acid group of this compound with a lipophilic alcohol.

    • React this compound with the chosen alcohol in the presence of a suitable catalyst (e.g., dicyclohexylcarbodiimide).

    • Purify the resulting ester prodrug using chromatography.

    • Confirm the structure using techniques like NMR and mass spectrometry.

    • Evaluate the prodrug's stability in simulated gastric and intestinal fluids and its conversion to this compound in plasma.

Data Presentation:

Formulation StrategyExpected Improvement in BioavailabilityKey Characterization Parameters
Solid Lipid Nanoparticles 2-5 fold increaseParticle Size: 100-300 nm; Zeta Potential: -20 to -30 mV; Entrapment Efficiency: >70%
Liposomes 1.5-4 fold increaseVesicle Size: 100-200 nm; Polydispersity Index: <0.2; Encapsulation Efficiency: >50%
Prodrug Dependent on prodrug designIncreased lipophilicity (LogP); Stability in GI fluids; Conversion rate to active drug

Workflow for Improving Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome start Low Oral Bioavailability of this compound np Nanoparticle Formulation (SLNs, Liposomes) start->np prodrug Prodrug Synthesis start->prodrug char_np Particle Size, Zeta Potential, Entrapment Efficiency np->char_np char_prodrug Stability, Lipophilicity, Conversion Rate prodrug->char_prodrug pk_studies Pharmacokinetic Studies in Animal Models (Rats) char_np->pk_studies char_prodrug->pk_studies end Enhanced Therapeutic Index pk_studies->end

Caption: Workflow for addressing low oral bioavailability of this compound.

Issue 2: Dose-Limiting Side Effects (Hypotension, Angioedema)

Question: I am observing significant hypotension and signs of angioedema in my animal models at doses required for therapeutic efficacy. How can I mitigate these side effects?

Answer:

Hypotension and angioedema are known side effects of ACE inhibitors, primarily mediated by the accumulation of bradykinin. Here are strategies to reduce these toxicities:

  • Co-administration with a Bradykinin B2 Receptor Antagonist: Blocking the bradykinin B2 receptor can counteract the effects of excess bradykinin, potentially reducing the incidence of angioedema and severe hypotension. Icatibant is a known bradykinin B2 receptor antagonist.

  • Co-administration with an Antioxidant: Oxidative stress can be implicated in the inflammatory side effects of some drugs. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help alleviate some of the inflammatory responses.

Experimental Protocols:

  • Co-administration of this compound and a Bradykinin B2 Receptor Antagonist in a Hypertensive Rat Model:

    • Use spontaneously hypertensive rats (SHRs).

    • Establish a baseline blood pressure for each animal.

    • Administer this compound at a dose known to cause significant hypotension.

    • In a separate group, co-administer this compound with a bradykinin B2 receptor antagonist (e.g., Icatibant).

    • Monitor blood pressure continuously using telemetry or tail-cuff method.

    • Observe for signs of angioedema (e.g., paw swelling).

  • Evaluation of N-acetylcysteine Co-treatment on Oxidative Stress Markers:

    • Treat animals with this compound alone or in combination with NAC.

    • Collect tissue samples (e.g., kidney, heart).

    • Measure markers of oxidative stress, such as malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity.

Data Presentation:

Co-administration StrategyExpected Effect on Side EffectsKey Parameters to Measure
Bradykinin B2 Receptor Antagonist Reduction in hypotension and angioedemaMean Arterial Pressure, Paw Volume
N-acetylcysteine (NAC) Reduction in oxidative stress-related inflammationTissue MDA levels, SOD activity

Signaling Pathway for ACE Inhibitor-Induced Angioedema

G cluster_0 ACE Inhibition cluster_1 Kallikrein-Kinin System cluster_2 Bradykinin Receptors cluster_3 Pathophysiological Effects cluster_4 Intervention acei This compound bradykinin Bradykinin acei->bradykinin Inhibits degradation kininogen Kininogen kininogen->bradykinin Activated by Kallikrein kallikrein Kallikrein b2r Bradykinin B2 Receptor bradykinin->b2r Activates vasodilation Vasodilation b2r->vasodilation permeability Increased Vascular Permeability b2r->permeability hypotension Hypotension vasodilation->hypotension angioedema Angioedema permeability->angioedema b2ra Bradykinin B2 Receptor Antagonist (e.g., Icatibant) b2ra->b2r Blocks

Caption: Signaling pathway of ACE inhibitor-induced angioedema and the point of intervention.

Frequently Asked Questions (FAQs)

Q1: What is the typical therapeutic dose range for this compound in common animal models of hypertension?

A1: The effective dose of this compound can vary depending on the animal model and the severity of hypertension. For instance, in spontaneously hypertensive rats (SHRs), a common model for essential hypertension, the dose-response for a similar ACE inhibitor, trandolapril, shows effects on blood pressure at doses ranging from 0.03 to 3 mg/kg. It is recommended to perform a dose-ranging study in your specific model to determine the optimal therapeutic dose of this compound.

Q2: How can I enhance the antihypertensive efficacy of this compound without increasing the dose?

A2: Co-administration with a diuretic, such as hydrochlorothiazide (HCTZ), can have a synergistic effect. Diuretics reduce plasma volume, which can lead to a compensatory activation of the renin-angiotensin system. By simultaneously inhibiting this system with this compound, a more pronounced reduction in blood pressure can be achieved at a lower dose of the ACE inhibitor.[1] A study on perindopril, another ACE inhibitor, in combination with HCTZ in spontaneously hypertensive rats showed a significant enhancement of the antihypertensive effect.[1]

Q3: What is the best animal model for studying this compound's effects on renal hypertension?

A3: The two-kidney, one-clip (2K1C) Goldblatt model is a well-established model of renovascular hypertension.[2][3][4] In this model, constriction of one renal artery leads to renin-dependent hypertension, which is highly responsive to ACE inhibitors. This model allows for the investigation of this compound's effects on blood pressure, renal blood flow, and glomerular filtration rate in the context of renovascular disease.

Q4: How does this compound affect renal hemodynamics?

A4: As an ACE inhibitor, this compound is expected to cause vasodilation of the efferent arterioles of the glomeruli, leading to a decrease in intraglomerular pressure. This can be beneficial in proteinuric kidney diseases. In dogs, the related compound perindoprilat has been shown to increase renal blood flow and decrease the filtration fraction, particularly in sodium-depleted animals.[5]

Q5: What is the primary mechanism behind ACE inhibitor-induced cough, and can it be modeled in animals?

A5: The cough is thought to be caused by the accumulation of bradykinin and substance P in the lungs. While it is a common side effect in humans, it is difficult to reliably model in animals. Some studies have used capsaicin challenge tests in guinea pigs to assess airway sensitivity as a surrogate marker.

Q6: Are there any known drug-drug interactions I should be aware of when using this compound in my experiments?

A6: Yes, co-administration of potassium-sparing diuretics or potassium supplements can lead to hyperkalemia. Nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the antihypertensive effect of ACE inhibitors by inhibiting prostaglandin synthesis.

Q7: How can I accurately measure the therapeutic index of a new this compound formulation?

A7: The therapeutic index is the ratio of the toxic dose to the therapeutic dose. To determine this, you will need to conduct dose-escalation studies to identify the maximum tolerated dose (MTD) and the minimum effective dose (ED50). The therapeutic index can then be calculated as MTD/ED50.

Experimental Workflow for Determining Therapeutic Index

G cluster_0 Dose-Response Studies cluster_1 Calculation cluster_2 Enhancement Strategy cluster_3 Re-evaluation cluster_4 Outcome efficacy_study Efficacy Study (e.g., in SHRs) Determine ED50 calculate_ti Calculate Therapeutic Index (TI = MTD / ED50) efficacy_study->calculate_ti toxicity_study Toxicity Study (Dose Escalation) Determine MTD toxicity_study->calculate_ti enhancement Apply Enhancement Strategy (e.g., New Formulation, Co-administration) calculate_ti->enhancement reevaluate_ti Re-evaluate ED50 and MTD and Calculate New TI enhancement->reevaluate_ti improved_ti Improved Therapeutic Index reevaluate_ti->improved_ti

Caption: Workflow for determining and enhancing the therapeutic index.

References

Validation & Comparative

Comparative In Vivo Efficacy of Indolaprilat and Enalaprilat: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo efficacy of two potent angiotensin-converting enzyme (ACE) inhibitors, Indolaprilat and Enalaprilat. Both are the active diacid metabolites of their respective orally administered prodrugs, Indolapril (CI-907) and Enalapril. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of their comparative pharmacology based on available preclinical data.

Comparative Efficacy Data

The following tables summarize the key in vitro and in vivo data for this compound and Enalaprilat, derived from scientific literature. The in vivo data is based on studies of the parent prodrugs, as their therapeutic effects are mediated by conversion to the active metabolites.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
CompoundIC50 Value (nM)Source Organism for ACE
This compound 2.6Guinea-pig serum[1]
Enalaprilat 1.94Not specified[2]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

In Vivo Antihypertensive Effects in Animal Models

The following data is from a comparative study using the parent prodrugs, Indolapril (CI-907) and Enalapril, in hypertensive animal models.

ParameterIndolapril (CI-907)EnalaprilAnimal Model
Effective Dose for Normalization of Blood Pressure 3 mg/kg (p.o.)Not specified in direct comparisonTwo-kidney, one-clip Goldblatt hypertensive rats[1]
Effect on Heart Rate Less increase in heart rate for an equivalent drop in blood pressureGreater increase in heart rate for an equivalent drop in blood pressureDiuretic-pretreated renal hypertensive dogs[1]
Antihypertensive Effect in Spontaneously Hypertensive Rats 30 mg/kg/day (p.o.) for 5 days produced a significant decrease in blood pressureNot specifiedSpontaneously Hypertensive Rats[1]

Experimental Protocols

In Vivo Antihypertensive Studies in Animal Models

The in vivo comparative efficacy of Indolapril and Enalapril was evaluated in established models of hypertension.

  • Renal Hypertensive Rat Model: The two-kidney, one-clip Goldblatt model was utilized. In this model, hypertension is induced by constricting one renal artery, which leads to the activation of the Renin-Angiotensin-Aldosterone System (RAAS). Single daily oral doses of Indolapril (0.03-30 mg/kg) were administered to assess the dose-dependent effects on blood pressure.[1]

  • Renal Hypertensive Dog Model: Diuretic-pretreated dogs with induced renal hypertension were used. This model also exhibits RAAS-dependent hypertension. The study compared the effects of Indolapril and Enalapril on blood pressure and heart rate.[1]

  • Spontaneously Hypertensive Rat (SHR) Model: SHRs, a genetic model of essential hypertension, were administered subacute doses of Indolapril (30 mg/kg/day for 5 days) to evaluate its antihypertensive effect.[1]

In Vitro ACE Inhibition Assay

The ACE inhibitory activity of the diacid form of Indolapril (this compound) was determined in guinea-pig serum. The concentration of the compound required to inhibit 50% of ACE activity (IC50) was calculated.[1] The IC50 for Enalaprilat was also determined using a similar in vitro assay.[2]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the RAAS pathway and the mechanism of action of ACE inhibitors.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Salt & Water Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors This compound & Enalaprilat ACE_Inhibitors->ACE

Caption: The RAAS pathway and the site of action of ACE inhibitors.

Experimental Workflow for In Vivo Comparative Study

The following diagram outlines the general workflow for the preclinical comparison of Indolapril and Enalapril.

cluster_0 Animal Model Induction cluster_1 Drug Administration cluster_2 Data Collection & Analysis Rat_Model Two-Kidney, One-Clip Goldblatt Hypertensive Rats Indolapril_Admin Oral Administration of Indolapril (CI-907) Rat_Model->Indolapril_Admin Dog_Model Diuretic-Pretreated Renal Hypertensive Dogs Enalapril_Admin Oral Administration of Enalapril Dog_Model->Enalapril_Admin BP_Measurement Blood Pressure Measurement Indolapril_Admin->BP_Measurement HR_Measurement Heart Rate Measurement Indolapril_Admin->HR_Measurement Enalapril_Admin->BP_Measurement Enalapril_Admin->HR_Measurement Data_Analysis Comparative Data Analysis BP_Measurement->Data_Analysis HR_Measurement->Data_Analysis

Caption: Workflow for in vivo comparison of antihypertensive agents.

Conclusion

Based on the available preclinical data, both this compound and Enalaprilat are highly potent inhibitors of the angiotensin-converting enzyme. In vivo studies with their parent prodrugs demonstrate that Indolapril is a potent antihypertensive agent, capable of normalizing blood pressure in a rat model of renal hypertension.[1] A key differentiator observed in a canine model of renal hypertension is that for an equivalent reduction in blood pressure, Indolapril treatment is associated with a smaller increase in heart rate compared to Enalapril.[1] This suggests that this compound may have a more favorable cardiovascular profile. Further clinical studies are necessary to confirm these findings in humans.

References

Validating the Antihypertensive Effect of Indolaprilat in Spontaneously Hypertensive Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of Indolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Indolapril (CI-907), in spontaneously hypertensive rats (SHR). The performance of this compound is contextualized by comparing available data with that of other established ACE inhibitors, namely Captopril and Enalapril, in the same animal model. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further research and development in the field of antihypertensive therapies.

Comparative Efficacy of ACE Inhibitors in Spontaneously Hypertensive Rats

The following table summarizes the antihypertensive effects of Indolapril, Captopril, and Enalapril in spontaneously hypertensive rats as reported in various studies. It is important to note that these results are not from a head-to-head comparative study and were compiled from separate experiments. Variations in experimental conditions should be considered when interpreting these data.

DrugDosageDuration of TreatmentAnimal ModelBlood Pressure ReductionSource
Indolapril (CI-907) 30 mg/kg/day (oral)5 daysSpontaneously Hypertensive Rat (SHR)Produced a significant decrease in blood pressure.[1][2][1][2]
Captopril Not specifiedNot specifiedSpontaneously Hypertensive Rat (SHR)Significantly lowered mean arterial pressure from 160±4.0 to 101.0±6.6 mm Hg.[3][3]
Enalapril 30 mg/kg/day (oral)4 weeksSpontaneously Hypertensive Rat-Stroke Prone (SHRSP)Showed equal antihypertensive actions to perindopril and ramipril.[4][4]

Note: A direct comparative study of this compound with other ACE inhibitors in SHR, presenting specific blood pressure values, was not identified in the public literature. The data for Captopril and Enalapril are provided for contextual comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Antihypertensive Effect of Indolapril in Spontaneously Hypertensive Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: Indolapril (CI-907) was administered orally at a dose of 30 mg/kg/day for 5 consecutive days.[1][2]

  • Blood Pressure Measurement: While the specific method for this study is not detailed in the abstract, a common non-invasive method for measuring blood pressure in rats is the tail-cuff method.

    • Acclimatization: Rats are acclimated to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure variations.

    • Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated to a pressure above the systolic blood pressure and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Multiple readings are taken and averaged for each animal.

Antihypertensive Effect of Captopril in Spontaneously Hypertensive Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY) rats as normotensive controls.[3]

  • Drug Administration: The specific dosage and duration of Captopril treatment were not detailed in the provided abstract.[3]

  • Blood Pressure Measurement: Mean arterial pressure (MAP) was measured. The abstract suggests an invasive method was used for continuous and accurate readings, likely via cannulation of an artery.[3]

    • Surgical Procedure: Rats are anesthetized, and a catheter is inserted into the carotid or femoral artery. The catheter is exteriorized at the back of the neck.

    • Data Acquisition: After a recovery period, the catheter is connected to a pressure transducer, and blood pressure is recorded in conscious, freely moving animals.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

Mechanism of Action: ACE Inhibition

The primary mechanism of action for this compound and other ACE inhibitors is the inhibition of the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (ACE Inhibitor) This compound->ACE inhibits Decreased_BP Decreased Blood Pressure This compound->Decreased_BP AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP

Caption: ACE inhibitor signaling pathway.

Experimental Workflow: Validating Antihypertensive Effects

The following diagram illustrates a typical workflow for evaluating the antihypertensive properties of a compound in spontaneously hypertensive rats.

Experimental_Workflow start Start animal_model Select Animal Model (Spontaneously Hypertensive Rats) start->animal_model grouping Randomly Assign to Treatment & Control Groups animal_model->grouping baseline_bp Measure Baseline Blood Pressure (e.g., Tail-Cuff Method) grouping->baseline_bp drug_admin Administer this compound or Vehicle (Control) baseline_bp->drug_admin treatment_period Treatment Period (e.g., 5 days) drug_admin->treatment_period daily_bp Monitor Blood Pressure Periodically treatment_period->daily_bp During final_bp Measure Final Blood Pressure treatment_period->final_bp After data_analysis Analyze Data: Compare BP changes between a. Treatment vs. Control b. Baseline vs. Final daily_bp->data_analysis final_bp->data_analysis conclusion Draw Conclusions on Antihypertensive Efficacy data_analysis->conclusion end End conclusion->end

References

Reproducibility of Indolaprilat's Effects: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of Indolaprilat's pharmacological effects across various preclinical animal models. This compound, the active diacid metabolite of the prodrug Indolapril, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Understanding the consistency of its effects in different species and hypertension models is crucial for the translational predictability of its therapeutic efficacy. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathway and experimental workflows.

I. Comparative Efficacy of this compound

This compound has demonstrated consistent antihypertensive effects across multiple animal models of hypertension, primarily through the inhibition of the angiotensin-converting enzyme. The following tables summarize the key quantitative data from studies in rats and dogs.

Table 1: Antihypertensive Effects of this compound in Rodent Models

Animal ModelDosing RegimenKey FindingsReference
Two-Kidney, One-Clip Goldblatt Hypertensive Rats Single daily doses (0.03-30 mg/kg p.o.)Dose-dependent decrease in blood pressure. 3 mg/kg lowered blood pressure to normotensive levels.[1]
Spontaneously Hypertensive Rat (SHR) 30 mg/kg/day for 5 days (subacute)Produced the same decrease in blood pressure as that obtained in the renal hypertensive rat.[1]

Table 2: Antihypertensive Effects of this compound in a Canine Model

Animal ModelDosing RegimenKey FindingsReference
Diuretic-Pretreated Renal Hypertensive Dogs 10 mg/kg p.o.Normalized blood pressure. Heart rate increases were less pronounced compared to enalapril for equivalent blood pressure reduction.[1]

II. Comparative Pharmacokinetics of this compound

Pharmacokinetic parameters of this compound (referred to as Idrapril in the study) show species-specific differences, which is a critical consideration for dose selection and interpretation of efficacy studies.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs

SpeciesAdministration RouteDoseElimination Half-lifeSystemic ClearanceVolume of DistributionOral BioavailabilityReference
Rat Intravenous1 mg/kg96 min19.6 ml/min/kg2.7 L/kg~24%[2]
Rat Oral~2 mg/kg82 min--[2]
Dog Intravenous1 mg/kg52 min9.5 ml/min/kg0.8 L/kg~24%[2]
Dog Oral~2 mg/kg54 min--[2]

III. Mechanism of Action: ACE Inhibition

The primary mechanism of action for this compound is the inhibition of the angiotensin-converting enzyme (ACE).[1][3] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Signaling Pathway of ACE Inhibition by this compound

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments This compound This compound This compound->ACE inhibits Bradykinin Bradykinin This compound->Bradykinin increases levels Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of this compound via ACE inhibition.

IV. Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies based on the cited literature for inducing hypertension in animal models.

A. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model

This model induces renovascular hypertension.

  • Animal Selection: Male rats of a specified strain (e.g., Wistar) are used.

  • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., pentobarbital sodium).

  • Surgical Procedure:

    • A flank incision is made to expose the left kidney.

    • The left renal artery is carefully isolated.

    • A silver or plastic clip of a specific internal diameter is placed around the renal artery to constrict blood flow.

    • The contralateral (right) kidney is left untouched.

  • Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia.

  • Hypertension Development: Blood pressure is monitored regularly (e.g., via the tail-cuff method) until a stable hypertensive state is achieved, typically within 4-6 weeks.

B. Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension.

  • Animal Selection: Inbred SHR strain rats are used.

  • Acclimation: Animals are acclimated to the laboratory environment for a specified period.

  • Blood Pressure Monitoring: Baseline blood pressure is measured using a non-invasive method like the tail-cuff method.

  • Drug Administration: Indolapril is administered orally at the specified dose and frequency.

  • Data Collection: Blood pressure and heart rate are monitored at various time points post-administration.

Experimental Workflow for Antihypertensive Drug Testing

Experimental_Workflow start Animal Model Selection (e.g., SHR, 2K1C Rat) acclimation Acclimation Period start->acclimation baseline Baseline Blood Pressure Measurement acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (this compound vs. Vehicle) randomization->treatment monitoring Blood Pressure and Heart Rate Monitoring treatment->monitoring data_analysis Data Analysis and Statistical Comparison monitoring->data_analysis conclusion Conclusion on Antihypertensive Efficacy data_analysis->conclusion

Caption: General experimental workflow for antihypertensive studies.

V. Discussion on Reproducibility

The presented data indicates that the fundamental antihypertensive effect of this compound, mediated by ACE inhibition, is reproducible across different animal models, including both induced (renal hypertensive) and genetic (spontaneously hypertensive) forms of hypertension. The dose-dependent reduction in blood pressure is a consistent finding in both rats and dogs.

However, the exact dose required to achieve a therapeutic effect and the pharmacokinetic profile of the drug exhibit species-specific variations. These differences are expected and highlight the importance of conducting studies in multiple species to understand the drug's behavior comprehensively. The consistency in the mechanism of action across species provides a strong basis for the translatability of its pharmacological effects. While the specific quantitative outcomes may differ, the qualitative effect of blood pressure reduction via ACE inhibition remains a reproducible endpoint.

VI. Conclusion

This compound consistently demonstrates its intended antihypertensive effect across various preclinical models of hypertension in different species. The reproducibility of its primary pharmacological action is well-supported by the available data. The variations in pharmacokinetic parameters across species are a normal aspect of drug development and underscore the necessity of multi-species testing to build a robust preclinical data package. Researchers can be confident in the reproducible nature of this compound's ACE-inhibiting and blood pressure-lowering effects when designing future studies.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Indolaprilat and Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Indolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Indolapril, and other commonly prescribed ACE inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their pharmacokinetic properties.

Introduction to ACE Inhibitors and Pharmacokinetics

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure. They act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, ACE inhibitors lead to vasodilation and a reduction in blood pressure. Many ACE inhibitors are administered as prodrugs, which are inactive compounds that are metabolized in the body to their active forms. The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. Understanding these parameters is essential for optimizing dosing regimens and predicting potential drug-drug interactions.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and other selected ACE inhibitors. It is important to note that many of these drugs are administered as prodrugs, and the data presented here primarily pertains to the active metabolites.

ParameterThis compound (from Indolapril)Enalaprilat (from Enalapril)LisinoprilPerindoprilat (from Perindopril)Ramiprilat (from Ramipril)
Bioavailability (Oral) Data not available~40% (as Enalaprilat from Enalapril)[1]25-30%~25% (as Perindoprilat from Perindopril)Data not available
Time to Peak Plasma Concentration (Tmax) Data not available3-4 hours[2]6-8 hours~6 hours6-8 hours
Elimination Half-life (t½) Data not available~11 hours (effective)[3][4]12 hours30-120 hours (terminal)13-17 hours (effective)
Protein Binding Data not available50-60%Negligible~20%56%
Metabolism Active metabolite of IndolaprilEnalapril is hydrolyzed in the liver to Enalaprilat[5]Not metabolizedPerindopril is hydrolyzed to PerindoprilatRamipril is hydrolyzed in the liver to Ramiprilat
Primary Route of Excretion RenalRenal[1]Renal (unchanged)RenalRenal

Experimental Protocols

The determination of the pharmacokinetic profiles of ACE inhibitors involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of an orally administered ACE inhibitor.

Animal Model: Male Sprague-Dawley rats (250-300g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before drug administration.

Drug Administration: The ACE inhibitor is administered orally via gavage at a predetermined dose.

Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[3][6]

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.[6]

Sample Analysis:

  • Plasma concentrations of the parent drug and its active metabolite are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9][10][11]

  • The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

Human Clinical Pharmacokinetic Study

Objective: To evaluate the pharmacokinetics of an ACE inhibitor in healthy human volunteers.

Study Design: A single-center, open-label, single-dose study.

Participants: Healthy adult male and female volunteers who have provided informed consent. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.

Drug Administration: A single oral dose of the ACE inhibitor is administered to the participants after an overnight fast.

Blood Sampling:

  • Venous blood samples are collected at specified time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is processed and stored as described in the rat study protocol.

Urine Collection: Urine samples are collected over specified intervals to determine the renal excretion of the drug and its metabolites.

Sample Analysis: Plasma and urine concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS method.

Pharmacokinetic and Safety Analysis:

  • Pharmacokinetic parameters are calculated as in the animal study.

  • Safety and tolerability are assessed by monitoring vital signs, electrocardiograms (ECGs), and adverse events throughout the study.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in pharmacokinetic analysis, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_preclinical Preclinical Study (Rat Model) cluster_clinical Clinical Study (Human Volunteers) cluster_analysis Sample Analysis & Data Interpretation Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Overnight Oral Gavage Oral Gavage Fasting->Oral Gavage Drug Administration Oral Drug Administration Oral Drug Administration Fasting->Oral Drug Administration Serial Blood Sampling Serial Blood Sampling Oral Gavage->Serial Blood Sampling Tail Vein/Cannula Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification Volunteer Screening Volunteer Screening Informed Consent Informed Consent Volunteer Screening->Informed Consent Informed Consent->Fasting Overnight Blood & Urine Collection Blood & Urine Collection Oral Drug Administration->Blood & Urine Collection Blood & Urine Collection->Plasma Separation Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Calculate Parameters Data Reporting Data Reporting Pharmacokinetic Modeling->Data Reporting

Caption: Experimental workflow for pharmacokinetic analysis.

raas_pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Renin Renin ACE ACE ACE Inhibitors ACE Inhibitors ACE Inhibitors->ACE Inhibition

Caption: Renin-Angiotensin-Aldosterone System Pathway.

References

A Head-to-Head Comparison of Indolaprilat and Lisinopril on Angiotensin-Converting Enzyme (ACE) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of ACE Inhibition

The inhibitory potency of a compound against an enzyme is most commonly expressed by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for Indolaprilat and Lisinopril.

Disclaimer: The data presented below are compiled from separate studies. Direct comparison should be approached with caution as experimental conditions such as enzyme source, substrate, and assay methodology can influence the results.

InhibitorParameterValue (nM)Source Species/Enzyme
This compound (CI-907 diacid) IC502.6Guinea-pig serum
Lisinopril IC504.7Not Specified
Ki0.36Human ACE
Ki1.2Recombinant human ACE C-domain
Ki4.8Recombinant human ACE N-domain
Ki51Testis ACE C domain
Ki131.5Recombinant ACE N domain / Somatic ACE N domain

Key Observations:

Based on the available IC50 values, this compound (as the diacid of CI-907) appears to be a more potent inhibitor of ACE than Lisinopril, with an IC50 value of 2.6 nM compared to 4.7 nM for Lisinopril.[1] The range of reported Ki values for Lisinopril highlights the variability that can arise from different experimental setups, including the specific domain of the ACE enzyme being studied (N-domain vs. C-domain).

The Renin-Angiotensin System (RAS) and ACE Inhibition

Both this compound and Lisinopril are competitive inhibitors of ACE, a key enzyme in the Renin-Angiotensin System (RAS).[2] ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure. By inhibiting ACE, these drugs reduce the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Inhibitors This compound / Lisinopril Inhibitors->ACE Inhibit

The Renin-Angiotensin System and the site of action for ACE inhibitors.

Experimental Protocols for ACE Activity Measurement

Several methods are commonly employed to determine the in vitro ACE inhibitory activity of compounds like this compound and Lisinopril. A widely used method is the spectrophotometric assay using the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).

Principle:

ACE catalyzes the hydrolysis of HHL to release Hippuric Acid (HA) and the dipeptide L-Histidyl-L-Leucine. The amount of HA produced is quantified by measuring its absorbance at 228 nm after extraction. The inhibitory activity of a compound is determined by measuring the reduction in HA formation in the presence of the inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • This compound and Lisinopril standards

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, this compound, and Lisinopril in appropriate buffers.

  • Assay Reaction:

    • In a microcentrifuge tube, add a pre-determined volume of buffer.

    • Add a specific volume of the inhibitor solution (this compound or Lisinopril) at various concentrations. For the control, add buffer instead of the inhibitor.

    • Add the ACE solution and pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the enzymatic reaction by adding a defined volume of HCl.

  • Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

  • Quantification: Carefully transfer the upper organic layer (containing the extracted hippuric acid) to a new tube and evaporate the ethyl acetate. Re-dissolve the dried hippuric acid in a suitable buffer or water.

  • Absorbance Measurement: Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a generalized workflow for a head-to-head comparison of the ACE inhibitory activity of this compound and Lisinopril.

Experimental_Workflow cluster_prep Preparation cluster_assay ACE Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Buffers Serial_Dilutions Create Serial Dilutions of Inhibitors Inhibitors Prepare Inhibitor Stock Solutions: - this compound - Lisinopril Inhibitors->Serial_Dilutions Incubation Incubate ACE with Inhibitors Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Product Formation (e.g., Spectrophotometry) Termination->Quantification Calc_Inhibition Calculate % Inhibition for each Concentration Quantification->Calc_Inhibition Plotting Plot Dose-Response Curves Calc_Inhibition->Plotting IC50 Determine IC50 Values Plotting->IC50 Comparison Compare Potency IC50->Comparison

A generalized workflow for comparing the ACE inhibitory potency of two compounds.

Conclusion

Based on the limited available data from separate in vitro studies, this compound demonstrates slightly higher potency in inhibiting ACE compared to Lisinopril. However, the absence of a direct head-to-head comparative study necessitates a cautious interpretation of these findings. Researchers are encouraged to perform direct comparative experiments under identical, well-defined conditions to definitively establish the relative potency of these two important ACE inhibitors. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such a comparative analysis.

References

In Vitro and In Vivo Pharmacokinetic Correlation: A Comparative Guide for Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacokinetic profiles of Enalaprilat and Perindoprilat, providing insights into their in vitro characteristics and in vivo behavior. This guide is intended for researchers, scientists, and drug development professionals.

Initial Inquiry and Clarification: An initial investigation into the pharmacokinetics of "Indolaprilat" yielded no specific data. This suggests that "this compound" may be a less common or potentially misidentified compound. Consequently, this guide will focus on a comprehensive comparison of two well-established and widely studied angiotensin-converting enzyme (ACE) inhibitors: Enalaprilat, the active metabolite of Enalapril, and Perindoprilat, the active metabolite of Perindopril.

Comparative Overview of Enalaprilat and Perindoprilat Pharmacokinetics

Enalaprilat and Perindoprilat are potent inhibitors of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, they play a crucial role in managing hypertension and heart failure. While both drugs share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that influence their clinical application and efficacy.

This guide provides a detailed comparison of the in vitro and in vivo pharmacokinetic parameters of Enalaprilat and Perindoprilat, supported by experimental data and protocols.

In Vitro Pharmacokinetic Profile

The in vitro characteristics of a drug, including its dissolution, permeability, and metabolic stability, are fundamental determinants of its in vivo performance.

Data Presentation: In Vitro Pharmacokinetic Parameters
ParameterEnalaprilatPerindoprilatReference
Aqueous Solubility HighHighGeneral knowledge
Log P -~0.65[1]
BCS Classification (for prodrug) Class 3 (High Solubility, Low Permeability)Class 3 (High Solubility, Low Permeability)[2]
In Vitro Permeability (Papp, cm/s) LowRelatively Poor[3][4]
Primary Metabolic Pathway Not significantly metabolizedNot significantly metabolized[1][5]
Primary Metabolizing Enzymes Not applicable (already active metabolite)Not applicable (already active metabolite)[1][6]
Experimental Protocols: In Vitro Assays
  • Objective: To determine the rate and extent to which the active pharmaceutical ingredient (API) dissolves from a solid oral dosage form.

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used.[7][8]

  • Media: Dissolution media should be selected to mimic physiological conditions, typically ranging in pH from 1.2 to 6.8.[7] For poorly soluble drugs, surfactants may be added.[7]

  • Agitation: The rotation speed of the basket or paddle is typically set between 50 and 100 rpm.[9]

  • Temperature: The test is conducted at 37 ± 0.5°C.[9]

  • Procedure: A known quantity of the dosage form is placed in the dissolution vessel containing a specified volume of media. Samples of the media are withdrawn at predetermined time intervals and analyzed for drug concentration using a validated analytical method, such as HPLC.

  • Objective: To assess the intestinal permeability of a drug candidate using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.[10][11]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of tight junctions.[11]

  • Experimental Setup: The Transwell® inserts, containing the Caco-2 monolayer, separate the apical (representing the intestinal lumen) and basolateral (representing the blood) compartments.

  • Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

    • The test compound is added to the apical compartment (for absorption studies) or the basolateral compartment (for efflux studies).

    • Samples are collected from the receiver compartment at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[11]

In Vivo Pharmacokinetic Profile

In vivo studies in preclinical species and humans are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a complete biological system.

Data Presentation: In Vivo Pharmacokinetic Parameters
ParameterEnalaprilatPerindoprilatReference
Bioavailability (from prodrug) ~40% (from Enalapril)~25% (from Perindopril)[1][5]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours (after Enalapril administration)3 to 7 hours (after Perindopril administration)[1][5]
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent[12]
Area Under the Curve (AUC) Dose-dependentDose-dependent[12]
Volume of Distribution (Vd) ---
Elimination Half-life (t1/2) ~11 hours (effective half-life)5 to 11 hours[1][5]
Primary Route of Elimination RenalRenal[1][5]
Experimental Protocols: In Vivo Studies
  • Objective: To determine the pharmacokinetic profile of a drug candidate in animal models (e.g., rats, dogs) to support dose selection for efficacy and toxicology studies.[13][14][15]

  • Study Design:

    • Animals are typically divided into groups to receive the drug via different routes of administration (e.g., intravenous bolus, intravenous infusion, oral gavage).

    • Doses are selected based on preliminary in vitro data and dose-range finding studies.

  • Procedure:

    • The drug is administered to the animals.

    • Blood samples are collected at predetermined time points.

    • Plasma is separated and analyzed for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data.

  • Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of a new drug in human subjects.[16][17][18][19]

  • Study Design:

    • Typically conducted in healthy volunteers in early-phase trials.

    • Single ascending dose (SAD) and multiple ascending dose (MAD) studies are common designs.

  • Procedure:

    • Subjects receive a single or multiple doses of the investigational drug.

    • Blood and/or urine samples are collected at frequent intervals over a specified period.

    • Drug concentrations in the biological matrices are measured using validated analytical methods.

    • Pharmacokinetic parameters are determined and analyzed to understand the drug's behavior in humans.

In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration or amount of drug absorbed).

Experimental Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development cluster_validation Validation & Application invitro_dissolution Formulation Dissolution Testing (e.g., USP II) dissolution_profile In Vitro Dissolution Profile (% Dissolved vs. Time) invitro_dissolution->dissolution_profile correlation_model Establish Correlation Model (e.g., Linear Regression) dissolution_profile->correlation_model In Vitro Data invivo_study Human Pharmacokinetic Study pk_data Plasma Concentration-Time Data invivo_study->pk_data deconvolution Deconvolution to obtain In Vivo Absorption Profile pk_data->deconvolution deconvolution->correlation_model In Vivo Data prediction Predict In Vivo Performance from In Vitro Data correlation_model->prediction biowaiver Potential for Biowaiver prediction->biowaiver

A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Logical Relationship in the IVIVC Process

IVIVC_Logic formulation Dosage Form Properties dissolution In Vitro Dissolution formulation->dissolution affects absorption In Vivo Absorption dissolution->absorption correlates with plasma_conc Plasma Drug Concentration absorption->plasma_conc determines response Clinical Response plasma_conc->response influences

Logical flow from formulation properties to clinical response in IVIVC.

Conclusion

This comparative guide highlights the key in vitro and in vivo pharmacokinetic differences between Enalaprilat and Perindoprilat. While both are effective ACE inhibitors, their distinct absorption, distribution, and elimination profiles, as detailed in the provided tables and protocols, are crucial considerations for drug development professionals. A thorough understanding of these pharmacokinetic properties is essential for optimizing formulation design, predicting in vivo performance, and ultimately ensuring the safety and efficacy of therapeutic interventions. The principles and methodologies outlined here provide a framework for the comprehensive evaluation of ACE inhibitors and other drug candidates.

References

Validating Biomarkers for Indolaprilat's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic effect of Indolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. It objectively compares its performance with alternative ACE inhibitors, Enalapril and Lisinopril, supported by experimental data and detailed methodologies.

Introduction to this compound and the Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, this compound prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. Validating biomarkers that accurately reflect this mechanism is crucial for optimizing therapeutic strategies and personalizing treatment for hypertension.

Core Biomarkers for Assessing Therapeutic Efficacy

The primary biomarkers for evaluating the therapeutic effect of this compound and other ACE inhibitors are directly linked to their mechanism of action within the RAAS. These include:

  • Angiotensin II: As the primary product of ACE, a significant decrease in Angiotensin II levels is a direct indicator of effective ACE inhibition.

  • Angiotensin I: Conversely, the inhibition of ACE leads to an accumulation of its substrate, Angiotensin I.

  • Angiotensin II / Angiotensin I Ratio: This ratio provides a sensitive measure of ACE inhibition, with a lower ratio indicating a more potent therapeutic effect.

  • Serum ACE Activity: Direct measurement of ACE activity in serum can quantify the degree of enzyme inhibition by the drug.

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound (Trandolapril) with two widely used ACE inhibitors, Enalapril and Lisinopril, based on their impact on blood pressure and key biomarkers.

Quantitative Data Summary
DrugTypical DosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Effect on Angiotensin II LevelsEffect on ACE Activity
This compound (from Trandolapril) 2-4 mg once daily22.17[1]9.57[1]Significant Reduction[1]Significant Inhibition[2]
Enalapril 5-20 mg once or twice daily21.47[1]11.13[1]Significant ReductionSignificant Inhibition[3]
Lisinopril 10-40 mg once dailyVariable, some studies suggest less effective than others[4][5]Variable, some studies suggest less effective than others[5]Significant ReductionSignificant Inhibition

Note: The efficacy of all ACE inhibitors can vary between individuals.

Signaling Pathway and Experimental Workflow

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

cluster_feedback Negative Feedback Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Angiotensin_II->Renin Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (ACE Inhibitor) This compound->ACE

Caption: Mechanism of ACE inhibition by this compound within the RAAS pathway.

Experimental Workflow for Biomarker Validation

Patient_Recruitment Patient Recruitment (Hypertensive Subjects) Baseline_Measurement Baseline Biomarker Measurement (Blood Sample Collection) Patient_Recruitment->Baseline_Measurement Drug_Administration Drug Administration (this compound or Alternative) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Biomarker Measurement (Blood Sample Collection) Drug_Administration->Post_Treatment_Measurement Biomarker_Analysis Biomarker Analysis (LC-MS/MS or Spectrophotometry) Post_Treatment_Measurement->Biomarker_Analysis Data_Analysis Statistical Data Analysis (Comparison of Biomarker Levels) Biomarker_Analysis->Data_Analysis Validation Validation of Biomarker (Correlation with Blood Pressure Reduction) Data_Analysis->Validation

Caption: Workflow for validating biomarkers of this compound's therapeutic effect.

Experimental Protocols

Measurement of Angiotensin I and II by LC-MS/MS

This protocol outlines the simultaneous quantification of Angiotensin I and Angiotensin II in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7]

1. Sample Preparation:

  • Collect whole blood in pre-chilled EDTA tubes.
  • Immediately centrifuge at 4°C to separate plasma.
  • Add a protease inhibitor cocktail to the plasma to prevent peptide degradation.
  • Perform solid-phase extraction (SPE) to isolate and concentrate the angiotensin peptides from the plasma matrix.
  • Elute the peptides and evaporate the solvent.
  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a C18 reverse-phase column for peptide separation.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • The gradient should be optimized to achieve good separation of Angiotensin I and Angiotensin II.
  • Tandem Mass Spectrometry (MS/MS):
  • Use an electrospray ionization (ESI) source in positive ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Select specific precursor-to-product ion transitions for Angiotensin I and Angiotensin II for accurate quantification.
  • Use stable isotope-labeled internal standards for both peptides to ensure accuracy and precision.

3. Data Analysis:

  • Generate a standard curve using known concentrations of Angiotensin I and Angiotensin II.
  • Quantify the concentration of each peptide in the samples by comparing their peak areas to the standard curve.
  • Calculate the Angiotensin II / Angiotensin I ratio.

Serum ACE Activity Assay (Spectrophotometric)

This protocol describes a common method for determining ACE activity in serum using a spectrophotometer.[8][9][10]

1. Principle:

  • The assay is based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE.
  • The product of this reaction, hippuric acid, is then quantified by its absorbance at a specific wavelength (e.g., 228 nm) after extraction or by a colorimetric reaction.

2. Reagents and Materials:

  • ACE substrate solution (e.g., HHL in a suitable buffer).
  • Serum samples from patients.
  • Quenching solution (e.g., HCl) to stop the enzymatic reaction.
  • Extraction solvent (e.g., ethyl acetate).
  • Spectrophotometer and cuvettes.

3. Procedure:

  • Pre-incubate the serum sample with the assay buffer at 37°C.
  • Initiate the reaction by adding the ACE substrate solution.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding the quenching solution.
  • Extract the hippuric acid into the organic solvent.
  • Measure the absorbance of the organic layer at the appropriate wavelength.

4. Calculation:

  • Calculate the ACE activity based on the change in absorbance over time, using a standard curve prepared with known concentrations of hippuric acid.
  • Results are typically expressed in units per liter (U/L).

Conclusion

The validation of biomarkers for this compound's therapeutic effect is centered on its mechanism of action within the Renin-Angiotensin-Aldosterone System. The most direct and reliable biomarkers are the levels of Angiotensin I and Angiotensin II, and their ratio, as well as serum ACE activity. While this compound (Trandolapril) demonstrates comparable efficacy in blood pressure reduction to other ACE inhibitors like Enalapril and Lisinopril, the precise quantitative differences in their effects on these biomarkers require further head-to-head clinical trials with standardized methodologies. The provided experimental protocols for LC-MS/MS and spectrophotometric assays offer robust frameworks for conducting such validation studies, which are essential for advancing personalized medicine in the treatment of hypertension.

References

Comparative Analysis of ACE Inhibitor Side Effect Profiles: Indolaprilat and Captopril

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available clinical data on the adverse effect profiles of the angiotensin-converting enzyme (ACE) inhibitors, Indolaprilat and the well-established drug, Captopril. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative clinical trial data on the side effect profiles of this compound and Captopril is not available in published literature. Captopril, as one of the first developed ACE inhibitors, has an extensive and well-documented side effect profile derived from numerous clinical trials and post-marketing surveillance. Conversely, public domain clinical data on the adverse effects of this compound, the active metabolite of the prodrug Indolapril (CI-907), is scarce. Preclinical animal studies with Indolapril reported no observable side effects; however, this data is not transferable to human subjects.

This guide provides a detailed overview of the known side effect profile of Captopril, supported by quantitative data from clinical studies. It also outlines the general class-specific side effects of ACE inhibitors, which would be anticipated with this compound. Furthermore, detailed experimental protocols for monitoring adverse drug reactions in clinical trials and a visualization of the ACE inhibitor signaling pathway are presented to provide a comprehensive framework for understanding and evaluating the safety profiles of these compounds.

Data Presentation: Side Effect Profiles

Captopril Side Effect Profile

The following table summarizes the incidence of common and serious adverse effects associated with Captopril, as reported in clinical trials and meta-analyses.

Side Effect CategoryAdverse EventIncidence RateCitation
Common Dry Cough1% to 10%[1]
Rash4% to 7% (with pruritus, occasionally with fever, arthralgia, and eosinophilia)[1]
Taste Disturbances (Dysgeusia)2% to 4% (reversible and usually self-limited)[1]
DizzinessCan occur, particularly with initial doses or in volume-depleted patients.[2]
HypotensionMore common with the first dose, especially in patients on diuretics.[3]
Serious AngioedemaIncidence is low but can be life-threatening.[2][4]
HyperkalemiaRisk is increased with concomitant use of potassium-sparing diuretics or in patients with renal impairment.[3][4]
Renal ImpairmentCan occur, particularly in patients with pre-existing renal artery stenosis or heart failure.[1][2]
Neutropenia/AgranulocytosisRare, but more common in patients with collagen vascular disease or renal impairment.[4]
ProteinuriaApproximately 1%, may resolve even with continued therapy.[1]
This compound Side Effect Profile

As of the latest available information, there is no published clinical trial data detailing the specific side effect profile of this compound in humans. As an ACE inhibitor, it is anticipated to share the class-specific side effects listed below.

General ACE Inhibitor Class Side Effects

A meta-analysis of 378 randomized controlled trials on ACE inhibitors versus placebo identified the following increased risks for adverse events:

Adverse EventRelative Risk (RR) vs. Placebo
Dry Cough2.66
Hypotension1.98
Dizziness1.46
Hyperkalemia1.24

Experimental Protocols

The assessment of side effect profiles in clinical trials for drugs like this compound and Captopril involves a combination of spontaneous reporting by patients and active monitoring by clinicians.

Protocol for Monitoring Common Adverse Events
  • Patient-Reported Outcomes:

    • Methodology: Patients are provided with diaries or are asked standardized questionnaires at regular study visits to report the occurrence, frequency, and severity of any new or worsening symptoms. Specific questioning about known ACE inhibitor side effects (e.g., cough, dizziness, taste changes) is crucial.

    • Data Collection: The data is recorded in the patient's case report form (CRF). The severity of adverse events is typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Clinical Assessment:

    • Methodology: At each study visit, vital signs, including blood pressure (supine and standing to check for orthostatic hypotension), are measured. A physical examination is performed to look for signs of adverse effects, such as rash or angioedema.

    • Data Collection: All findings are documented in the CRF.

Protocol for Monitoring Serious and Laboratory-Based Adverse Events
  • Renal Function Monitoring:

    • Methodology: Serum creatinine and blood urea nitrogen (BUN) are measured at baseline and periodically throughout the trial (e.g., at 1, 4, and 12 weeks, and then every 3-6 months). A significant increase from baseline (e.g., >30%) would trigger further investigation.

    • Data Collection: Laboratory results are recorded in the CRF.

  • Electrolyte Monitoring:

    • Methodology: Serum potassium levels are monitored at baseline and at the same intervals as renal function tests to detect hyperkalemia.

    • Data Collection: Laboratory results are recorded in the CRF.

  • Hematological Monitoring:

    • Methodology: A complete blood count (CBC) with differential is performed at baseline and periodically, especially in patients at higher risk for neutropenia (e.g., those with collagen vascular disease or renal impairment).

    • Data Collection: Laboratory results are recorded in the CRF.

  • Urinalysis:

    • Methodology: Urine protein levels are monitored at baseline and periodically to detect proteinuria.

    • Data Collection: Laboratory results are recorded in the CRF.

Mandatory Visualization

Signaling Pathway of ACE Inhibitors

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_Bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitor This compound / Captopril (ACE Inhibitor) ACE_Inhibitor->ACE Inhibition ACE_Inhibitor:e->Inactive_Fragments:w Inhibition of Bradykinin Breakdown

Caption: Mechanism of action of ACE inhibitors on the RAAS and Kinin-Kallikrein system.

References

Independent Replication of Published Findings on Indolaprilat's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on the mechanism of action of Indolaprilat, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. While direct independent replication studies for this compound are limited, this guide evaluates its pharmacological profile in the context of well-established and extensively replicated findings for other widely used ACE inhibitors, namely Enalapril and Captopril. The information is presented to aid researchers in understanding the evidence supporting this compound's mechanism of action and its performance relative to other alternatives.

Core Mechanism of Action: ACE Inhibition

This compound, as an active diacid metabolite of the prodrug Indolapril (CI-907), functions as a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. The established mechanism of action for ACE inhibitors involves two primary pathways:

  • Inhibition of Angiotensin II Formation: ACE is responsible for converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. By inhibiting this conversion, ACE inhibitors reduce the circulating levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

  • Potentiation of Bradykinin: ACE is also involved in the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

This dual mechanism of action is a hallmark of the ACE inhibitor class of drugs. The following sections provide a comparative analysis of the experimental data for this compound, Enalapril, and Captopril, focusing on their potency in ACE inhibition and their effects on blood pressure.

Quantitative Comparison of ACE Inhibition

The in vitro potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher potency.

ACE InhibitorIC50 for ACE Inhibition (in vitro)Reference(s)
This compound (diacid of CI-907) 2.6 nM (guinea-pig serum)[1][2]
Enalaprilat 1.94 nM[3][4]
Captopril 6 nM - 20 nM[5][6][7][8]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.

Based on the available data, this compound demonstrates potent ACE inhibition, with an IC50 value comparable to that of Enalaprilat and within the range reported for Captopril.

Comparative Efficacy in Blood Pressure Reduction

The ultimate therapeutic effect of ACE inhibitors is the reduction of blood pressure. Preclinical studies in hypertensive animal models provide valuable insights into the in vivo efficacy of these drugs.

ACE InhibitorAnimal ModelDose and Route of AdministrationEffect on Blood PressureReference(s)
Indolapril (CI-907) Two-kidney, one-clip Goldblatt hypertensive rats0.03-30 mg/kg p.o. (single daily doses)Dose-dependent decrease; 3 mg/kg lowered blood pressure to normotensive levels.[1]
Spontaneously hypertensive rat30 mg/kg/day for 5 days (subacute)Decrease in blood pressure to levels seen in renal hypertensive rats.[1]
Enalapril Spontaneously hypertensive rats25 mg/kg/day in drinking water (chronic)Significant reduction in resting systolic arterial pressure.[9]
Captopril Spontaneously hypertensive rats20 mg/kg/day (oral)Significant anti-hypertensive effect.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) cluster_Inhibitor ACE Inhibitor Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Vasodilation Vasodilation Bradykinin->Vasodilation ACE_KKS ACE This compound This compound This compound->ACE Inhibits This compound->ACE_KKS Inhibits

Caption: Mechanism of action of this compound as an ACE inhibitor.

cluster_workflow Experimental Workflow: In Vitro ACE Inhibition Assay start Start prepare_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Buffer Solution - Test Inhibitor (this compound) start->prepare_reagents incubate Incubate ACE with Inhibitor prepare_reagents->incubate add_substrate Add Substrate incubate->add_substrate incubate_reaction Incubate Reaction Mixture add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction measure_product Measure Product Formation (e.g., Spectrophotometry) stop_reaction->measure_product calculate_ic50 Calculate IC50 Value measure_product->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the in vitro ACE inhibitory activity.

cluster_workflow Experimental Workflow: In Vivo Blood Pressure Measurement in Rats start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) start->animal_model acclimatize Acclimatize Animals animal_model->acclimatize baseline_bp Measure Baseline Blood Pressure (e.g., Tail-cuff or Telemetry) acclimatize->baseline_bp administer_drug Administer Test Drug (e.g., Indolapril) or Vehicle baseline_bp->administer_drug monitor_bp Monitor Blood Pressure at Multiple Time Points administer_drug->monitor_bp analyze_data Analyze Blood Pressure Data (e.g., Dose-response curve) monitor_bp->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the in vivo antihypertensive effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key experiments cited in this guide.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized representation of methods used to determine the IC50 of ACE inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from a commercially available source (e.g., rabbit lung) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.3).

    • Prepare a stock solution of the substrate, such as Hippuryl-His-Leu (HHL), in the same buffer.

    • Prepare serial dilutions of the test inhibitor (this compound, Enalaprilat, Captopril) in the buffer.

  • Assay Procedure:

    • In a microplate or test tube, pre-incubate a defined amount of the ACE solution with various concentrations of the inhibitor (or buffer for the control) for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., 1M HCl).

    • Extract the product of the reaction, hippuric acid (HA), using an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the HA in a suitable buffer or water.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This protocol outlines a common non-invasive method for measuring systolic blood pressure in rats.

  • Animal Acclimatization and Preparation:

    • House the rats (e.g., Spontaneously Hypertensive Rats, SHR) in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.

    • Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurements to minimize stress-induced blood pressure variations.

    • On the day of the measurement, place the rat in a warming chamber for a short period to increase blood flow to the tail, which is necessary for accurate readings.

  • Blood Pressure Measurement:

    • Place the conscious rat in the restrainer.

    • Position the inflatable cuff and a pulse sensor on the rat's tail.

    • Inflate the cuff to a pressure sufficient to occlude blood flow.

    • Gradually deflate the cuff while the pulse sensor detects the return of blood flow.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Repeat the measurement several times for each animal to obtain a reliable average.

  • Experimental Procedure:

    • Measure the baseline systolic blood pressure for each rat before drug administration.

    • Administer the test compound (e.g., Indolapril) or the vehicle control orally (p.o.) or via another appropriate route.

    • Measure the systolic blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in systolic blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the drug-treated groups with the vehicle-treated control group using appropriate statistical methods.

    • If multiple doses are tested, a dose-response curve can be generated.

Conclusion

The available evidence strongly supports the classification of this compound as a potent angiotensin-converting enzyme inhibitor. Its in vitro potency is comparable to that of established ACE inhibitors like Enalaprilat and Captopril. Preclinical studies have demonstrated its efficacy in reducing blood pressure in hypertensive animal models.

While direct, side-by-side, independently replicated studies comparing this compound with other ACE inhibitors are not extensively available in the public literature, the existing data on its primary mechanism of action align well with the well-documented and replicated findings for the ACE inhibitor class as a whole. This provides a solid foundation for its therapeutic rationale in conditions such as hypertension. Further comparative clinical trials would be beneficial to fully elucidate its relative efficacy and safety profile in humans.

References

Safety Operating Guide

Proper Disposal of Indolaprilat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and compliance, the disposal of Indolaprilat, a substance harmful if swallowed, toxic upon skin contact, and very toxic to aquatic life, must adhere to strict protocols. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Acute Dermal Toxicity: Toxic in contact with skin.

  • Serious Eye Irritation.

  • Acute Aquatic Hazard: Very toxic to aquatic life.

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process.

  • Do Not Mix Wastes: this compound waste should not be mixed with other chemical wastes.

  • Original Containers: Whenever possible, leave the chemical in its original container. If transferring to a designated waste container, ensure it is chemically compatible. For instance, acids and bases should not be stored in metal containers.[2]

  • Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and specify the contents.[3][4] The label should include the hazard characteristics (e.g., "Toxic," "Harmful if Swallowed").

  • Container Integrity: Use secure, leak-proof containers.[2] Containers should be kept closed except when adding waste.[4] Do not fill containers to more than 90% of their capacity.[2]

Step-by-Step Disposal Procedure

The disposal of this compound falls under the regulations for hazardous pharmaceutical waste.[3][5] Adherence to national and local regulations is mandatory.

  • Initial Containment: Collect all this compound waste, including residues and contaminated materials (e.g., gloves, absorbent paper), in a designated and properly labeled hazardous waste container.

  • Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste. Use appropriate absorbent materials and then place them in the designated waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They must be disposed of as hazardous waste unless triple-rinsed. However, given the aquatic toxicity, the rinsate from triple rinsing would also need to be collected and disposed of as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2] This area should be under the direct supervision of laboratory personnel.[2]

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of this compound down the drain or in regular trash.[6]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the search results. Disposal procedures are guided by regulatory classifications rather than specific quantitative thresholds for this particular compound in a laboratory setting.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the established guidelines for the disposal of hazardous pharmaceutical waste as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal start This compound Waste Generated (e.g., unused product, contaminated labware) identify_hazard Identify as Hazardous Waste - Toxic - Harmful if Swallowed - Aquatic Toxin start->identify_hazard wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazard->wear_ppe select_container Select Leak-Proof, Compatible Waste Container wear_ppe->select_container label_container Label Container: 'Hazardous Waste - this compound' and associated hazards select_container->label_container segregate_waste Segregate from Incompatible Wastes label_container->segregate_waste store_waste Store in Designated Secure Area segregate_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal document_disposal Document Waste for Pickup (Maintain Records) contact_disposal->document_disposal end Waste Safely Removed for Proper Disposal document_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Indolaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Indolaprilat. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Risk Assessment

This compound is an active pharmaceutical ingredient (API) and should be handled with care. Based on data from similar compounds, potential hazards include:

  • Toxicity: May be harmful if swallowed or absorbed through the skin.[1]

  • Reproductive Toxicity: Similar compounds are suspected of damaging fertility or the unborn child.[2]

  • Eye Irritation: May cause serious eye irritation.[1]

A thorough risk assessment should be conducted before any handling of this compound to identify specific hazards associated with the planned procedures and to determine the appropriate control measures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is contingent on a risk assessment of the specific procedures being performed.[3][4]

Activity Required PPE
Weighing and Aliquoting (Dry Powder) - Disposable Nitrile Gloves- Lab Coat or Gown- Safety Goggles or Face Shield- N95 or higher certified respirator
Solution Preparation - Disposable Nitrile Gloves- Lab Coat or Gown- Safety Goggles
General Laboratory Handling - Disposable Nitrile Gloves- Lab Coat- Safety Glasses
Spill Cleanup - Chemical-resistant Nitrile Gloves- Chemical-resistant Gown or Apron- Safety Goggles and Face Shield- Appropriate Respirator (based on spill size and ventilation)

Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.[5]

Operational and Disposal Plans

This section outlines the standard operating procedures for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Keep the container tightly closed.

Handling Procedures
  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[6]

  • Weighing: When weighing, use a balance with a draft shield. Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][7]

Spill and Emergency Procedures
  • Evacuation: In case of a large spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads).

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. For powder spills, gently sweep or vacuum with a HEPA-filtered vacuum. Avoid raising dust. Place all contaminated materials in a sealed, labeled container for disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[6] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations.[8][9] Do not dispose of this compound down the drain or in the regular trash.[2][10]

Workflow for Safe Handling of this compound

Indolaprilat_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling Procedures cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Designated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Containment Hood DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare CollectWaste Collect Contaminated Waste Prepare->CollectWaste LabelWaste Label Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Approved Vendor LabelWaste->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Cleanup Contain and Clean Spill Spill->Cleanup FirstAid Administer First Aid Spill->FirstAid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.